Product packaging for Alk-IN-9(Cat. No.:)

Alk-IN-9

Cat. No.: B12424703
M. Wt: 412.4 g/mol
InChI Key: KNGXEAMYHAUVNK-LLVKDONJSA-N
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Description

Alk-IN-9 is a useful research compound. Its molecular formula is C20H21FN6O3 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21FN6O3 B12424703 Alk-IN-9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21FN6O3

Molecular Weight

412.4 g/mol

IUPAC Name

(18R)-13-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,11,17,23-hexazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one

InChI

InChI=1S/C20H21FN6O3/c1-11-9-29-15-8-27-16-14(6-23-27)18(28)25-20(2,3)10-30-19-12(4-13(21)5-22-19)7-26(11)17(15)24-16/h4-6,8,11H,7,9-10H2,1-3H3,(H,25,28)/t11-/m1/s1

InChI Key

KNGXEAMYHAUVNK-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C

Canonical SMILES

CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Anaplastic Lymphoma Kinase (ALK) Inhibition in Non-Small Cell Lung Cancer (NSCLC): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] In a subset of non-small cell lung cancer (NSCLC) patients, chromosomal rearrangements lead to the formation of fusion genes, most commonly EML4-ALK.[2][3][4] This fusion results in a constitutively active ALK protein, a potent oncogenic driver that promotes uncontrolled cell proliferation, survival, and metastasis through the activation of various downstream signaling pathways.[1][5] ALK inhibitors are a class of targeted therapies designed to block the kinase activity of the ALK protein, thereby inhibiting tumor growth. This technical guide provides an in-depth overview of the mechanism of action of ALK inhibitors in NSCLC, with a focus on the molecular interactions, downstream signaling effects, and mechanisms of resistance. While specific data for a compound designated "Alk-IN-9" is not publicly available, this document synthesizes the established mechanisms of well-characterized ALK tyrosine kinase inhibitors (TKIs).

Mechanism of Action: Targeting the Constitutively Active ALK Fusion Protein

ALK TKIs are small molecule inhibitors that competitively bind to the ATP-binding pocket of the ALK kinase domain. This binding event prevents the phosphorylation of ALK and its downstream substrates, effectively shutting down the oncogenic signaling cascade. The constitutive activation of ALK fusion proteins, driven by the ligand-independent dimerization conferred by the fusion partner (e.g., EML4), leads to the autophosphorylation of tyrosine residues within the kinase domain.[5] These phosphorylated residues serve as docking sites for various adaptor proteins and signaling molecules, initiating a complex network of intracellular signaling pathways.

Key Downstream Signaling Pathways Inhibited by ALK TKIs

The aberrant activation of the ALK fusion protein drives multiple signaling pathways crucial for tumor cell survival and proliferation. ALK inhibitors effectively block these pathways:

  • RAS/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[1] ALK activation leads to the phosphorylation of downstream effectors like MEK and ERK, promoting cell cycle progression.[4]

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth, survival, and differentiation.[6] Constitutive ALK activity leads to the phosphorylation and activation of STAT3, which translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation.[5]

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival.[1][6] ALK-mediated activation of PI3K and AKT promotes cell survival by inhibiting apoptosis and stimulates protein synthesis and cell growth through mTOR.

The inhibition of these key signaling cascades by ALK TKIs ultimately leads to cell cycle arrest and apoptosis in ALK-positive NSCLC cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ALK_Inhibitor ALK Inhibitor (e.g., this compound) ALK_Inhibitor->ALK Inhibits

Caption: Simplified ALK signaling pathways in NSCLC and the inhibitory action of ALK TKIs.

Quantitative Analysis of ALK Inhibitor Potency

The efficacy of different ALK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). While specific data for "this compound" is unavailable, the following table presents representative data for well-established ALK inhibitors against wild-type and mutant ALK.

ALK InhibitorGenerationTargetIC50 (nM)Reference
CrizotinibFirstALK, ROS1, MET20-50[7][8]
CeritinibSecondALK<1[7][9]
AlectinibSecondALK, RET~1.9[7]
BrigatinibSecondALK, EGFR~0.6[7]
LorlatinibThirdALK, ROS1<1[10]

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols for Assessing ALK Inhibitor Activity

The characterization of ALK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on ALK kinase activity.

Methodology:

  • Recombinant human ALK kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effect of an ALK inhibitor on ALK-positive cancer cells.

Methodology:

  • ALK-positive NSCLC cell lines (e.g., H3122, STE-1) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the ALK inhibitor for a specified duration (e.g., 72 hours).

  • Cell viability is measured using colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assays.

  • The percentage of viable cells relative to untreated controls is calculated, and IC50 values are determined.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Viability Cell Viability Assay (Cytotoxicity) Kinase_Assay->Cell_Viability Confirms Cellular Activity Western_Blot Western Blot Analysis (Signaling Pathway Inhibition) Cell_Viability->Western_Blot Validates Mechanism Xenograft Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models Western_Blot->Xenograft Leads to In Vivo Testing Efficacy Tumor Growth Inhibition Studies Xenograft->Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of an ALK inhibitor.
Western Blot Analysis

Objective: To confirm the inhibition of ALK phosphorylation and downstream signaling pathways in treated cells.

Methodology:

  • ALK-positive NSCLC cells are treated with the ALK inhibitor at various concentrations for a defined period.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated downstream effectors (e.g., p-ERK, p-AKT, p-STAT3), and their total protein counterparts.

  • Antibody binding is detected using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • The levels of protein phosphorylation are quantified and compared between treated and untreated cells.

Mechanisms of Resistance to ALK Inhibitors

Despite the initial efficacy of ALK inhibitors, acquired resistance is a significant clinical challenge.[2][8] Resistance mechanisms can be broadly classified into two categories:

ALK-Dependent Resistance
  • Secondary Mutations in the ALK Kinase Domain: These mutations can interfere with drug binding or alter the conformation of the ATP-binding pocket, reducing the inhibitor's efficacy.[10][11] Common resistance mutations include L1196M (the "gatekeeper" mutation), G1202R, and I1171N.[8][10] The development of next-generation ALK inhibitors with activity against these mutations is a key strategy to overcome resistance.

  • ALK Gene Amplification: Increased copy number of the ALK fusion gene can lead to overexpression of the ALK protein, overwhelming the inhibitory capacity of the drug.[8]

ALK-Independent Resistance
  • Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to bypass their dependence on ALK signaling.[12] This can involve the activation of other receptor tyrosine kinases, such as EGFR or MET, which can then drive downstream proliferation and survival pathways independently of ALK.[12][13]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to targeted therapies.

Resistance_Mechanisms cluster_alk_dependent ALK-Dependent Resistance cluster_alk_independent ALK-Independent Resistance ALK_Inhibitor ALK Inhibitor Secondary_Mutations Secondary ALK Mutations (e.g., G1202R, L1196M) Gene_Amplification ALK Gene Amplification Bypass_Pathways Bypass Pathway Activation (e.g., EGFR, MET) EMT Epithelial-to-Mesenchymal Transition (EMT) Resistance Acquired Resistance Secondary_Mutations->Resistance Gene_Amplification->Resistance Bypass_Pathways->Resistance EMT->Resistance

Caption: Major mechanisms of acquired resistance to ALK inhibitors in NSCLC.

Conclusion

ALK inhibitors have revolutionized the treatment of ALK-positive NSCLC by targeting a key oncogenic driver. A thorough understanding of their mechanism of action, the downstream signaling pathways they inhibit, and the mechanisms by which resistance emerges is critical for the continued development of more effective and durable therapies. While the specific properties of "this compound" remain to be elucidated, the principles outlined in this guide, based on extensive research into other ALK TKIs, provide a solid framework for its preclinical and clinical investigation. Future research will likely focus on developing novel inhibitors that can overcome known resistance mutations and on combination strategies that target both ALK-dependent and -independent resistance mechanisms.

References

An In-depth Technical Guide to the Anaplastic Lymphoma Kinase Inhibitor Alk-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). The development of small molecule inhibitors targeting the ALK tyrosine kinase has revolutionized the treatment landscape for patients with ALK-driven malignancies. This technical guide provides a comprehensive overview of a potent ALK inhibitor, Alk-IN-9. While detailed structural and synthetic information for this compound is not publicly available, this document consolidates the known biological activity of this compound. Furthermore, it offers a detailed exposition of the standard experimental protocols utilized in the preclinical characterization of ALK inhibitors, providing a valuable resource for researchers in the field. This guide also visualizes the intricate ALK signaling pathway and a representative experimental workflow to facilitate a deeper understanding of the mechanism of action and evaluation process for this class of targeted therapies.

Introduction to Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily. Under normal physiological conditions, ALK plays a crucial role in the development and function of the nervous system. However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the formation of oncogenic fusion proteins or constitutively active receptors. These aberrant ALK proteins drive tumorigenesis by activating a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are pivotal for cell proliferation, survival, and differentiation.

The most common ALK fusion partner in non-small cell lung cancer is the echinoderm microtubule-associated protein-like 4 (EML4), resulting in the EML4-ALK fusion oncoprotein. In anaplastic large-cell lymphoma, the nucleophosmin (NPM) gene is the most frequent fusion partner, creating the NPM-ALK fusion protein. The constitutive kinase activity of these fusion proteins is the primary driver of malignant transformation, making them highly attractive targets for therapeutic intervention.

This compound: A Potent ALK Inhibitor

This compound, also referred to as compound 40 in patent literature, has been identified as a potent inhibitor of ALK.[1][2] While the specific chemical structure and synthesis of this compound are not publicly disclosed, available data from in vitro studies demonstrate its significant and highly potent inhibitory activity against cell lines driven by ALK fusion proteins.

Quantitative Biological Activity Data

The inhibitory potency of this compound has been quantified using cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below.

Cell LineFusion Protein/DriverIC50 (nM)
Ba/F3-EML4-ALKEML4-ALK<0.2
KM12TPM3-TRKA<0.2
KG-1FGFR10.2
Table 1: In Vitro Proliferation Inhibition by this compound[1][2]

The sub-nanomolar IC50 values against the Ba/F3 cell line engineered to express the EML4-ALK fusion protein underscore the potent and specific activity of this compound against this oncogenic driver.[1][2] Its activity against cell lines driven by other kinases, such as TRKA and FGFR1, suggests a broader kinase inhibitory profile which warrants further investigation.

Core Signaling Pathway and Mechanism of Action

ALK inhibitors, including presumably this compound, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK and its downstream substrates. This blockade of ALK signaling leads to the inhibition of cell growth and the induction of apoptosis in ALK-dependent cancer cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Grb2/SOS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Alk_IN_9 This compound Alk_IN_9->ALK

Figure 1: ALK Signaling Pathway and Inhibition by this compound.

Detailed Experimental Protocols

The preclinical evaluation of ALK inhibitors involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the ALK kinase.

Materials:

  • Recombinant human ALK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) serially diluted in DMSO

  • 384-well microplates

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

  • Prepare a 2X solution of the ALK enzyme and Eu-anti-tag antibody in kinase buffer.

  • Prepare a 2X solution of the Kinase Tracer in kinase buffer.

  • In a 384-well plate, add 5 µL of the serially diluted test compound.

  • Add 5 µL of the 2X ALK enzyme/antibody solution to each well.

  • Add 5 µL of the 2X Kinase Tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • ALK-dependent cell line (e.g., Ba/F3-EML4-ALK)

  • Complete cell culture medium

  • Test compound (this compound) serially diluted in cell culture medium

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed the ALK-dependent cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 50 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 50 µL of the serially diluted test compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and no-cell controls.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of an ALK inhibitor in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ALK-positive cancer cell line (e.g., Karpas-299 for ALCL or H3122 for NSCLC)

  • Test compound (this compound) formulated in an appropriate vehicle

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of the ALK-positive cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups at a predetermined dose and schedule (e.g., once daily).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel ALK inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Discovery Compound Synthesis (this compound) In_Vitro In Vitro Assays Discovery->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Kinase_Assay Kinase Inhibition (IC50) Cell_Assay Cell Proliferation (IC50) Selectivity Kinase Selectivity Panel Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization PK Pharmacokinetics (ADME) Efficacy Xenograft Efficacy (Tumor Growth Inhibition) Toxicity Toxicity Studies Lead_Optimization->Discovery Iterative Improvement

Figure 2: Preclinical Evaluation Workflow for an ALK Inhibitor.

Conclusion

This compound is a highly potent inhibitor of ALK, demonstrating significant anti-proliferative activity in preclinical models. While specific structural and synthetic details remain proprietary, the available data position it as a promising compound for further investigation in the context of ALK-driven cancers. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel ALK inhibitors. The continued exploration of new chemical scaffolds, such as that potentially represented by this compound, is crucial for overcoming the challenges of acquired resistance to existing ALK-targeted therapies and for improving outcomes for patients with these malignancies.

References

Alk-IN-9: A Technical Guide on its Biological Activity and Impact on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Alk-IN-9, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. It details the compound's biological activity, its effect on cell proliferation, and the underlying mechanism of action through the ALK signaling pathway. This guide includes quantitative data, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to support further research and development efforts in oncology.

Introduction to ALK and its Role in Oncogenesis

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) belonging to the insulin receptor superfamily that plays a crucial role in the development and function of the nervous system.[1] Under normal physiological conditions, ALK is activated by its ligands, such as Pleiotrophin (PTN) and Midkine (MDK), leading to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades.[1][2] These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are vital for regulating cell proliferation, survival, and differentiation.[1][3]

Genetic alterations such as chromosomal rearrangements, activating mutations, and gene amplification can lead to aberrant, ligand-independent activation of ALK.[1][3][4] These oncogenic alterations are driving factors in several cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][5][4] The dependence of these tumor cells on ALK signaling for their growth and survival makes ALK a compelling therapeutic target.[4] Small molecule ALK inhibitors, which are ATP-competitive and block the kinase activity, have shown significant clinical efficacy.[6][7] this compound is a potent, next-generation ALK inhibitor designed to effectively suppress the proliferation of ALK-driven cancer cells.[8]

Mechanism of Action: ALK Signaling and Inhibition

The oncogenic activity of altered ALK proteins stems from their constitutive kinase activity, which perpetually activates downstream pro-survival and proliferative pathways. ALK inhibitors function by binding to the ATP pocket within the intracellular kinase domain of the ALK protein, thereby preventing the phosphorylation of ALK itself and its downstream substrates.[6] This action effectively shuts down the aberrant signaling, leading to cell cycle arrest and apoptosis in ALK-dependent tumor cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., ALKALs) ALK ALK Receptor Ligand->ALK Dimerization & Autophosphorylation PI3K PI3K ALK->PI3K RAS RAS/MAPK Pathway ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK RAS->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Alk_IN9 This compound Alk_IN9->ALK ATP-competitive inhibition

Figure 1. Simplified ALK signaling pathway and the inhibitory action of this compound.

Quantitative Biological Activity of this compound

This compound demonstrates potent anti-proliferative activity across multiple cell lines driven by ALK and other related kinase fusions. Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The low nanomolar and sub-nanomolar IC50 values highlight the exceptional potency of this compound.

Table 1: Anti-proliferative Activity of this compound in Various Cell Lines

Cell LineOncogenic DriverIC50 (nM)Reference
Ba/F3-EML4-ALKEML4-ALK Fusion<0.2[8]
KM 12TPM3-TRKA Fusion<0.2[8]
KG-1OP2-FGFR1 Fusion0.2[8]

Data sourced from MedchemExpress product information, citing Rogers, E. W., et al. in patent US20160159741A1.[8]

Experimental Protocols

This section provides standardized methodologies for assays crucial to evaluating the biological activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a competitive binding assay format, such as KINOMEscan™, used to determine the selectivity and potency of an inhibitor against a panel of kinases.

Methodology:

  • Kinase Immobilization: A DNA-tagged version of the target kinase (e.g., ALK) is bound to a solid support, such as a sepharose bead.

  • Competitive Binding: The immobilized kinase is incubated in the presence of the test compound (this compound) and a broadly selective, immobilized, active-site directed ligand.

  • Equilibration: The mixture is incubated to allow the binding of the test compound and the reference ligand to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) to amplify the DNA tag. The signal is inversely correlated with the test compound's binding affinity.

  • Data Analysis: The results are reported as Kd (dissociation constant) or percent of control, which can be used to determine the IC50 for the kinase.

Kinase_Assay_Workflow A Immobilize DNA-tagged ALK Kinase on Bead D Incubate to Reach Equilibrium A->D B Add Test Compound (this compound) B->D C Add Reference Ligand C->D E Wash to Remove Unbound Components D->E F Quantify Bound Kinase via qPCR E->F G Calculate Kd or Inhibition % F->G

Figure 2. Workflow for a competitive binding in vitro kinase assay.
Cell Proliferation Assay (MTS/CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Methodology:

  • Cell Seeding: Cancer cells (e.g., Ba/F3-EML4-ALK) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound (typically from 1 µM to 0.01 nM) is prepared in culture medium. The medium in the wells is replaced with the medium containing the various concentrations of the compound. A DMSO vehicle control is included.

  • Incubation: The plates are incubated for a standard period, typically 72 hours, under normal cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: After incubation, a viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

  • Signal Measurement: The plate is incubated for a short period (1-4 hours for MTS; 10 minutes for CellTiter-Glo®) to allow for color or luminescent signal development. The absorbance (for MTS) or luminescence (for CellTiter-Glo®) is read using a plate reader.

  • Data Analysis: The signal is normalized to the vehicle control wells. The normalized data is then plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to calculate the IC50 value.

Cell_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate for 72 hours B->C D Add Cell Viability Reagent (e.g., MTS) C->D E Incubate and Measure Signal (Absorbance) D->E F Normalize to Control and Calculate IC50 E->F

Figure 3. General workflow for a cell proliferation assay.
Western Blot Analysis of ALK Phosphorylation

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing direct evidence of target engagement and pathway inhibition.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound at various concentrations (e.g., 10 nM, 100 nM) for a defined period (e.g., 2-6 hours). After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of ALK (p-ALK) or downstream targets like p-AKT and p-ERK. A separate blot is run for total ALK and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system. The intensity of the bands indicates the protein level.

Western_Blot_Workflow A Treat Cells with this compound & Prepare Lysates B Quantify Protein (BCA Assay) A->B C Separate Proteins by SDS-PAGE B->C D Transfer to PVDF Membrane C->D E Block Non-specific Sites D->E F Incubate with Primary Antibody (e.g., p-ALK) E->F G Incubate with HRP-conjugated Secondary Antibody F->G H Add ECL Substrate & Image Bands G->H

Figure 4. Standard workflow for Western Blot analysis.

Conclusion

This compound is a highly potent inhibitor of ALK, demonstrating sub-nanomolar efficacy in suppressing the proliferation of cancer cell lines driven by ALK and related fusion kinases.[8] Its mechanism of action is consistent with the targeted inhibition of the ALK receptor tyrosine kinase, leading to the shutdown of critical downstream survival and proliferation pathways. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals investigating ALK-driven malignancies. The exceptional potency of this compound makes it a valuable tool for preclinical research and a strong candidate for further therapeutic development.

References

In-Depth Technical Guide: Downstream Signaling Pathways of Alk-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-9, also identified as compound 40, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). Receptor tyrosine kinases (RTKs) like ALK are crucial regulators of cellular processes, and their aberrant activation is a known driver in various cancers. This compound demonstrates significant inhibitory activity against ALK fusion proteins, which are characteristic of certain malignancies. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its therapeutic effect by targeting the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the autophosphorylation of ALK and the subsequent activation of its downstream signaling cascades. The constitutive activation of ALK fusion proteins is a key oncogenic driver, and by blocking this activity, this compound effectively curtails the proliferation and survival of cancer cells dependent on ALK signaling.

Quantitative Data Summary

The potency of this compound has been evaluated against several cancer cell lines harboring different genetic alterations. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at the nanomolar and sub-nanomolar levels.

Cell LineGenotypeIC50 (nM)Reference
Ba/F3-EML4-ALKEML4-ALK fusion<0.2[1][2][3][4]
KM 12TPM3-TRKA fusion<0.2[1][2][5]
KG-1OP2-FGFR1 fusion0.2[1][2][3][4]

Downstream Signaling Pathways of ALK and the Impact of this compound

The oncogenic activity of ALK is mediated through the activation of several key downstream signaling pathways. Based on the known functions of ALK and the effects of other ALK inhibitors, this compound is predicted to modulate the following cascades:

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Constitutively active ALK phosphorylates and activates PI3K, which in turn activates AKT. Activated AKT then influences a myriad of downstream targets, including mTOR, to promote cell survival and proliferation. For instance, another ALK inhibitor, ALK-IN-31, has been shown to exert its anti-tumor effect by downregulating the expression of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR)[2][3]. It is highly probable that this compound employs a similar mechanism to induce apoptosis and inhibit cell growth in ALK-dependent cancers.

Visual Representation of the PI3K/AKT/mTOR Pathway Inhibition by this compound:

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm ALK ALK PI3K PI3K ALK->PI3K P AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Alk_IN_9 This compound Alk_IN_9->ALK Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by this compound.
MEK/ERK Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling cascade that governs cell proliferation, differentiation, and survival. ALK activation can lead to the stimulation of this pathway. The inhibition of the MEK/ERK pathway has been observed with other tyrosine kinase inhibitors in cell lines sensitive to this compound. For example, in KM-12 cells, a TRK inhibitor has been shown to block the downstream PI3K/AKT and MEK/ERK signaling pathways[5]. This suggests that this compound likely attenuates proliferative signals by inhibiting the phosphorylation and activation of MEK and ERK.

Visual Representation of the MEK/ERK Pathway Inhibition by this compound:

MEK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus ALK ALK RAS RAS ALK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Alk_IN_9 This compound Alk_IN_9->ALK Inhibits

Inhibition of the MEK/ERK pathway by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, standard methodologies are employed to assess the activity of ALK inhibitors.

Cell Proliferation Assay (MTS/MTT Assay)

This assay is used to determine the IC50 values of a compound.

Workflow:

  • Cell Seeding: Cancer cells (e.g., Ba/F3-EML4-ALK, KM 12, KG-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are normalized to the control (vehicle-treated) wells, and the IC50 is calculated by fitting the data to a dose-response curve.

Visual Representation of the Cell Proliferation Assay Workflow:

Cell_Proliferation_Assay cluster_workflow A Seed Cells in 96-well Plate B Treat with this compound (Serial Dilutions) A->B C Add MTS/MTT Reagent B->C D Incubate C->D E Measure Absorbance D->E F Calculate IC50 E->F

Workflow for a typical cell proliferation assay.
Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the downstream signaling pathways of ALK.

Workflow:

  • Cell Lysis: Cells treated with this compound and control cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.

Visual Representation of the Western Blot Workflow:

Western_Blot_Workflow cluster_workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary & Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F G Data Analysis F->G

Workflow for Western blot analysis.

Conclusion

This compound is a highly potent ALK inhibitor with significant potential for the treatment of ALK-driven cancers. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways, most notably the PI3K/AKT/mTOR and MEK/ERK pathways. Further investigation through detailed molecular and cellular assays will continue to elucidate the precise mechanisms by which this compound exerts its anti-tumor effects and will guide its future clinical development.

References

An In-Depth Technical Guide to ALK Fusion Proteins and the Potent Inhibitor Alk-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anaplastic Lymphoma Kinase (ALK) fusion proteins, their role in oncology, and the therapeutic landscape targeting these drivers. Special focus is given to the potent inhibitor Alk-IN-9, alongside comparative data for other key ALK inhibitors. This document details the intricate signaling pathways governed by ALK fusions, quantitative measures of inhibitor efficacy, and the detailed experimental protocols essential for research and development in this field.

The Core Challenge: ALK Fusion Proteins in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] In its physiological state, ALK is activated by ligands, leading to the controlled stimulation of downstream pathways that regulate cell growth, survival, and differentiation.[2]

Oncogenic activation occurs when chromosomal rearrangements lead to the fusion of the 3' end of the ALK gene, which contains the kinase domain, with the 5' end of a partner gene.[1] A common fusion partner in non-small cell lung cancer (NSCLC) is Echinoderm Microtubule-associated protein-Like 4 (EML4), creating the EML4-ALK fusion protein. Other fusions, such as NPM1-ALK in anaplastic large-cell lymphoma, are also well-documented.[1] This fusion event, driven by the partner gene's promoter, results in a chimeric protein with a constitutively active ALK kinase domain, leading to ligand-independent signaling and uncontrolled cell proliferation and survival.

The ALK Signaling Network

Constitutively active ALK fusion proteins trigger a cascade of downstream signaling events critical for tumorigenesis. The primary pathways activated are the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.

Key Downstream Signaling Pathways
  • RAS-ERK Pathway: This pathway is essential for cell proliferation. ALK fusions can recruit adaptor proteins like SHC and GRB2, which activate RAS and the subsequent MAPK cascade (RAF-MEK-ERK), driving cell cycle progression.

  • PI3K-AKT Pathway: This is a crucial anti-apoptotic and survival pathway. Activated ALK phosphorylates substrates that engage PI3K, leading to the activation of AKT. AKT, in turn, inhibits pro-apoptotic proteins and promotes cell survival.

  • JAK-STAT Pathway: This pathway is a key mediator of survival signals. ALK fusions can directly or indirectly activate JAK, which then phosphorylates STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of anti-apoptotic genes.

  • PLCγ Pathway: Phospholipase C-gamma (PLCγ) can also be activated by ALK fusions, leading to the generation of second messengers that influence calcium signaling and activate Protein Kinase C (PKC).

The interconnected nature of these pathways provides a robust network that sustains the malignant phenotype.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K Activates GRB2_SOS GRB2/SOS ALK->GRB2_SOS JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg AKT AKT PI3K->AKT Survival Cell Survival & Anti-Apoptosis AKT->Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Survival) STAT3->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC

Figure 1: Simplified ALK Fusion Protein Signaling Pathways.

Therapeutic Strategy: Inhibition with this compound

The dependence of ALK-driven cancers on the constitutively active kinase makes it a prime therapeutic target. Small molecule tyrosine kinase inhibitors (TKIs) that are ATP-competitive are the cornerstone of treatment. This compound (also known as compound 40) is a potent, macrocyclic ALK inhibitor designed to fit into the ATP-binding pocket of the ALK kinase domain, thereby blocking its activity and shutting down downstream oncogenic signaling.

Quantitative Profile of this compound

This compound has demonstrated remarkable potency in preclinical cell-based assays. Its inhibitory activity against cell lines driven by ALK and other kinase fusions highlights its potential as a powerful therapeutic agent.

Cell LineDriving FusionThis compound IC₅₀ (nM)Reference
Ba/F3-EML4-ALKEML4-ALK<0.2
KM 12TPM3-TRKA<0.2
KG-1FGFR1OP2-FGFR10.2
Comparative Efficacy of ALK Inhibitors

To contextualize the potency of this compound, the table below includes IC₅₀ values for several FDA-approved ALK inhibitors against various ALK mutations. This illustrates the evolution of inhibitors designed to overcome resistance.

InhibitorALK WT IC₅₀ (nM)ALK L1196M IC₅₀ (nM)ALK G1202R IC₅₀ (nM)GenerationReference
Crizotinib20>500>5001st
Alectinib1.9~50~5952nd
Ceritinib0.15~30~3092nd
Brigatinib~1.5-12ActiveActive2nd
Lorlatinib~1~15~803rd

Note: IC₅₀ values can vary based on assay conditions. The data presented are representative values from cited literature.

Experimental Protocols and Workflows

Rigorous and standardized experimental procedures are critical for the evaluation of ALK inhibitors. The following sections detail common methodologies used in the preclinical assessment of compounds like this compound.

Drug Discovery and Validation Workflow

The preclinical evaluation of a novel ALK inhibitor follows a logical progression from biochemical validation to cellular and in vivo assessment.

ALK_Inhibitor_Workflow cluster_workflow ALK Inhibitor Preclinical Workflow start Compound Synthesis (e.g., this compound) biochem Biochemical Kinase Assay (Determine Ki / IC₅₀ vs. ALK) start->biochem cell_prolif Cell-Based Proliferation Assay (Determine cellular IC₅₀ in ALK+ lines) biochem->cell_prolif Potent hits western Western Blot Analysis (Confirm target engagement - pALK inhibition) cell_prolif->western Cell-active hits invivo In Vivo Xenograft Model (Assess tumor growth inhibition) western->invivo Confirmed mechanism end Candidate for Clinical Development invivo->end Efficacious in vivo

References

The Role of Alk-IN-9 in STAT3 and PI3K/AKT/mTOR Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk-IN-9 is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Dysregulation of ALK activity leads to the constitutive activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the putative role of this compound in modulating two of these critical pathways: the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. While direct experimental evidence specifically detailing the effects of this compound on these pathways is limited in publicly available literature, this guide extrapolates its likely mechanism of action based on the well-established signaling cascades downstream of ALK and data from other ALK inhibitors. This document also presents relevant quantitative data for this compound, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and ALK Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system.[1] In several cancers, chromosomal rearrangements, mutations, or amplification of the ALK gene lead to the formation of constitutively active fusion proteins (e.g., EML4-ALK) or overactive ALK signaling.[2] This aberrant ALK activity is a key driver of oncogenesis, promoting uncontrolled cell growth and survival.[2]

ALK activation triggers a cascade of intracellular signaling events. Among the most critical are the JAK/STAT and PI3K/AKT/mTOR pathways.[1][3][4] The activation of these pathways contributes to the malignant phenotype by upregulating genes involved in cell cycle progression, proliferation, and apoptosis resistance.

This compound has been identified as a potent inhibitor of ALK.[5] Its primary mechanism of action is believed to be the competitive inhibition of ATP binding to the ALK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

Quantitative Data for this compound

The potency of this compound has been primarily characterized by its ability to inhibit the proliferation of cancer cell lines harboring ALK fusions. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar efficacy.

Cell LineFusion ProteinIC50 (nM)Reference
Ba/F3-EML4-ALKEML4-ALK<0.2[5]
KM12TPM3-TRKA<0.2[5]
KG-1OP2-FGFR10.2[5]

The Role of this compound in the STAT3 Pathway

Overview of the ALK-STAT3 Signaling Axis

Constitutively active ALK fusion proteins are known to directly phosphorylate and activate STAT3.[6] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell survival and proliferation, such as BCL2L1 (Bcl-xL) and MYC.[7][8] This pathway is a critical downstream effector of oncogenic ALK signaling.

Postulated Effect of this compound on STAT3 Signaling

By directly inhibiting the kinase activity of ALK, this compound is expected to prevent the phosphorylation of STAT3. This would lead to the inhibition of STAT3 dimerization, nuclear translocation, and transcriptional activity, ultimately resulting in the downregulation of pro-survival genes and the induction of apoptosis in ALK-dependent cancer cells. Although direct experimental validation with this compound is lacking, studies with other ALK inhibitors have consistently demonstrated the inhibition of STAT3 phosphorylation.[8][9]

STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 Phosphorylation Alk_IN_9 This compound Alk_IN_9->ALK pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., BCL2L1, MYC) Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival

This compound inhibits the ALK-mediated STAT3 signaling pathway.

The Role of this compound in the PI3K/AKT/mTOR Pathway

Overview of the ALK-PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[10] Oncogenic ALK can activate this pathway, leading to the phosphorylation and activation of AKT.[1] Activated AKT, in turn, phosphorylates and activates mTOR, a serine/threonine kinase that controls protein synthesis and cell growth through its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[11]

Postulated Effect of this compound on PI3K/AKT/mTOR Signaling

By inhibiting ALK, this compound is predicted to block the activation of the PI3K/AKT/mTOR cascade. This would result in decreased phosphorylation of AKT and mTOR, leading to the inhibition of protein synthesis and cell growth, and ultimately contributing to the anti-proliferative effects of the compound. The inhibition of this pathway by other ALK inhibitors is well-documented.[11][12]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane ALK ALK Fusion Protein PI3K PI3K ALK->PI3K Activation Alk_IN_9 This compound Alk_IN_9->ALK AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Cell_Growth Protein Synthesis & Cell Growth Downstream->Cell_Growth

This compound inhibits the ALK-driven PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on the STAT3 and PI3K/AKT/mTOR pathways. These protocols are based on standard techniques used for the characterization of other ALK inhibitors.

Cell Culture and Treatment
  • Cell Lines: Use cancer cell lines with known ALK fusions, such as H3122 or STE-1 (EML4-ALK positive). Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Western Blot Analysis for Pathway Inhibition

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins.

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, 24 hours).

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA protein assay.

  • Electrophoresis and Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-ALK (Tyr1604)

      • Total ALK

      • Phospho-STAT3 (Tyr705)

      • Total STAT3

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and a chemiluminescence imager.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

Western_Blot_Workflow Start Cell Treatment with This compound Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

A typical workflow for Western blot analysis.
In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on ALK kinase activity.

  • Reagents: Recombinant human ALK kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT).

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant ALK enzyme, and the substrate.

    • Add serial dilutions of this compound or DMSO control to the reaction mixture.

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production).

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

    • Detect the phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of ³²P. For non-radiometric assays (e.g., ADP-Glo™), this involves measuring the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for enzymatic inhibition.

Conclusion

This compound is a highly potent inhibitor of ALK-driven cell proliferation. Based on the established roles of the STAT3 and PI3K/AKT/mTOR pathways as key downstream effectors of ALK signaling, it is strongly postulated that this compound exerts its anti-cancer effects, at least in part, through the suppression of these two critical oncogenic cascades. The provided experimental protocols offer a robust framework for the direct investigation and validation of these mechanisms. Further research, including comprehensive kinase profiling and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to confirm its precise molecular mechanism of action. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of targeted therapies in ALK-driven malignancies.

References

The Emergence of Alk-IN-9: A Potent Pyrazolopyrimidine-Based ALK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) has been identified as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies. This technical guide focuses on Alk-IN-9, a novel and highly potent ALK inhibitor. While specific details regarding the discovery and synthesis of this compound are not extensively documented in publicly available literature, this guide consolidates the known information and provides a comprehensive overview of its biological activity, a plausible synthetic approach based on its likely chemical class, and the relevant biological pathways it is presumed to modulate.

Introduction to ALK and its Role in Cancer

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the fusion of the ALK gene with other genes, resulting in the expression of a constitutively active ALK fusion protein. This aberrant signaling drives tumor cell proliferation, survival, and metastasis. The first ALK fusion gene, NPM-ALK, was identified in anaplastic large-cell lymphoma. Subsequently, the EML4-ALK fusion gene was discovered in a subset of NSCLC patients, paving the way for targeted therapies.

Discovery of this compound

This compound, also referred to as compound 40 in some contexts, has emerged as a highly effective inhibitor of ALK. While the specific discovery program details are proprietary, its chemical formula, C20H21FN6O, and its exceptional potency suggest it belongs to the pyrazolopyrimidine class of kinase inhibitors. This class of compounds has been a focus of medicinal chemistry efforts to develop next-generation ALK inhibitors with improved potency and selectivity.

Quantitative Biological Data

This compound has demonstrated remarkable inhibitory activity against cancer cell lines driven by ALK fusions. The available quantitative data is summarized in the table below.

Compound Cell Line Driver Mutation IC50 (nM) Reference
This compoundBa/F3EML4-ALK< 0.2[Commercial Supplier Data]
This compoundKM12TPM3-TRKA< 0.2[Commercial Supplier Data]
This compoundKG-1FGFR1 fusion< 0.2[Commercial Supplier Data]

Note: The IC50 values indicate exceptional potency. The activity against TPM3-TRKA and FGFR1 fusion cell lines suggests potential activity against other kinases, a common characteristic of some ALK inhibitors.

Proposed Synthesis of this compound

Given that this compound is likely a pyrazolopyrimidine derivative, a general synthetic route for this class of compounds is presented below. This should be considered a representative synthesis, as the exact protocol for this compound is not publicly available.

General Experimental Protocol for the Synthesis of Pyrazolopyrimidine ALK Inhibitors:

The synthesis of a pyrazolopyrimidine core typically involves the condensation of a substituted pyrazole with a pyrimidine precursor. The subsequent functionalization of this core allows for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

  • Step 1: Synthesis of the Pyrazole Intermediate. A substituted hydrazine is reacted with a β-ketoester to form the pyrazole ring. The choice of substituents on both reactants is crucial for the final structure of the inhibitor.

  • Step 2: Formation of the Pyrazolopyrimidine Core. The synthesized pyrazole is then reacted with a dichloropyrimidine derivative in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol. This reaction forms the core bicyclic structure.

  • Step 3: Suzuki Coupling. A key step in the synthesis of many kinase inhibitors is the introduction of an aryl or heteroaryl group via a Suzuki coupling reaction. The halogenated pyrazolopyrimidine is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Step 4: Final Functionalization. The final side chains are often introduced through nucleophilic substitution or other coupling reactions to complete the synthesis of the target inhibitor.

Diagram of a Representative Synthetic Workflow:

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Formation of Pyrazolopyrimidine Core cluster_2 Functionalization A Substituted Hydrazine C Substituted Pyrazole A->C Condensation B β-Ketoester B->C E Halogenated Pyrazolopyrimidine C->E Condensation D Dichloropyrimidine D->E G Functionalized Pyrazolopyrimidine E->G Suzuki Coupling F Boronic Acid/Ester F->G I This compound (Target Molecule) G->I Final Modification H Final Side Chain Introduction H->I G cluster_0 Downstream Signaling Cascades ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Alk_IN_9 This compound Alk_IN_9->ALK Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT->Survival

Methodological & Application

Application Notes and Protocols for ALK Inhibitors in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Alk-IN-9" is not available in the public domain. The following application notes and protocols are based on established Anaplastic Lymphoma Kinase (ALK) inhibitors used in preclinical in vivo mouse models, such as Crizotinib, Ceritinib, and TAE684. These protocols can serve as a comprehensive guide for designing and executing in vivo studies with novel ALK inhibitors.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal rearrangements or mutations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] The dependence of these tumors on ALK signaling, a phenomenon known as "oncogene addiction," makes ALK an attractive therapeutic target.[4] Small molecule ALK tyrosine kinase inhibitors (TKIs) have shown significant efficacy in preclinical models and clinical trials by blocking the downstream signaling pathways that promote tumor growth and survival.[2][5]

These application notes provide a detailed overview of the in vivo administration of ALK inhibitors in mouse models, summarizing dosage information, experimental protocols, and the underlying signaling pathways.

Data Presentation: Dosage and Administration of ALK Inhibitors

The following tables summarize the dosages, administration routes, and formulations for several ALK inhibitors used in in vivo mouse studies.

Table 1: Dosing Regimens for ALK Inhibitors in Mouse Models

ALK InhibitorCancer ModelMouse StrainDosageAdministration RouteVehicle/FormulationStudy DurationReference
CrizotinibNSCLC (EML4-ALK)Transgenic Mice100 mg/kgOral GavageNot Specified2 weeks[6]
CeritinibALCL (NPM1-ALK)C57BL/650 mg/kgIntraperitoneal (i.p.)Not Specified2 doses, 3 days apart[7]
TAE684NSCLC (EML4-ALK)Transgenic Mice25 mg/kgNot SpecifiedNot SpecifiedNot Specified[6]
CCC-003NeuroblastomaXenograft (NSG mice)0.3 mg/kg/weekIntravenous (i.v.)DMSO2 weeks[8]
X-376 / X-396NSCLCXenograftNot SpecifiedOral Gavage0.5% HPMC, 0.4% Tween80, 99.1% DI waterNot Specified[5]

Table 2: Common Administration Routes and Maximum Volumes for Mice

Route of AdministrationMaximum Bolus VolumeAnesthesia RequirementNotesReference
Oral Gavage (p.o.)5 mL/kgNot typically requiredEnsures precise dosage.[9][9][10]
Intraperitoneal (i.p.)10 mL/kgNot typically requiredInjected into the lower abdominal quadrants.[11][11]
Intravenous (i.v.)5 mL/kgNot typically required for tail veinTail vein is the most common site.[9][9]
Subcutaneous (s.c.)5 mL/kgNot typically requiredInjected into the scruff of the neck or back.[11][11]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of an ALK Inhibitor in a Xenograft Mouse Model

This protocol outlines a typical efficacy study using a subcutaneous xenograft model.

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or nu/nu mice) are commonly used to prevent rejection of human tumor xenografts.[1][4]

  • Cell Line: An ALK-positive cancer cell line (e.g., SH-SY5Y for neuroblastoma, Karpas-299 for ALCL, or H3122 for NSCLC) is used.

2. Tumor Implantation:

  • Harvest cultured cancer cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile solution, such as a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel, to a final concentration of 1 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Width2 x Length) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[8]

4. Drug Preparation and Administration:

  • Formulation: Prepare the ALK inhibitor in a suitable vehicle. A common formulation for oral administration is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.4% Tween 80 in deionized water.[5] For intraperitoneal or intravenous injections, the compound may be dissolved in DMSO and then diluted in sterile saline or PBS.[8]

  • Dosing: Administer the ALK inhibitor and vehicle control to the respective groups according to the predetermined schedule (e.g., daily oral gavage).

5. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study (due to tumor burden in the control group or a predefined time point), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting to assess target engagement).[12]

6. Toxicity Evaluation:

  • Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).[13]

  • A body weight loss of over 20% is often considered a humane endpoint.[8]

  • At the end of the study, major organs can be collected for histopathological analysis to assess for any treatment-related toxicities.

Protocol 2: Pharmacodynamic Study to Assess Target Inhibition

This protocol is designed to confirm that the ALK inhibitor is hitting its target in vivo.

1. Study Design:

  • Use tumor-bearing mice as described in Protocol 1.

  • Administer a single dose of the ALK inhibitor to a cohort of mice.

2. Sample Collection:

  • At various time points after dosing (e.g., 2, 6, 24 hours), euthanize subsets of mice.

  • Immediately excise the tumors and snap-freeze them in liquid nitrogen.[12]

3. Analysis:

  • Prepare protein lysates from the frozen tumor tissue.

  • Perform Western blotting or immunoassays to measure the levels of total ALK and phosphorylated ALK (p-ALK).[12]

  • A significant reduction in the p-ALK/total ALK ratio in the treated groups compared to the vehicle control indicates effective target inhibition.[12]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway

The diagram below illustrates the major downstream signaling pathways activated by oncogenic ALK fusion proteins. ALK inhibitors block the initial autophosphorylation of the ALK kinase domain, thereby preventing the activation of these pro-survival and proliferative pathways.[14][15]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) PLCg PLCγ ALK->PLCg Activation PI3K PI3K ALK->PI3K Activation RAS RAS ALK->RAS Activation JAK JAK ALK->JAK Activation ALK_Inhibitor ALK Inhibitor (e.g., Crizotinib) ALK_Inhibitor->ALK Inhibition AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Outcome Cell Proliferation, Survival, Growth Transcription->Outcome

Caption: ALK signaling pathway and point of inhibition.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the logical flow of an in vivo efficacy study for an ALK inhibitor.

Experimental_Workflow start Start: Select ALK+ Cell Line and Immunodeficient Mouse Strain cell_culture Cell Culture Expansion start->cell_culture implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation tumor_monitoring Monitor Tumor Growth implantation->tumor_monitoring tumor_monitoring->tumor_monitoring No randomization Randomize Mice when Tumors Reach ~150 mm³ tumor_monitoring->randomization treatment Daily Dosing: - Vehicle Control Group - ALK Inhibitor Group randomization->treatment Yes data_collection Measure Tumor Volume and Body Weight (3x/week) treatment->data_collection data_collection->data_collection No endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) data_collection->endpoint euthanasia Euthanize Mice endpoint->euthanasia Yes analysis Tumor Excision & Analysis: - Weight - Pharmacodynamics (p-ALK) - Histology euthanasia->analysis conclusion Conclusion: Evaluate Anti-tumor Efficacy and Toxicity analysis->conclusion

References

Application Notes: Preparing Alk-IN-9 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alk-IN-9 is a potent and highly effective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in various cell-based and biochemical assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and efficacy for experimental use.

Quantitative Data Summary

The key properties and recommended handling conditions for this compound are summarized below.

Table 1: Chemical Properties and Storage Recommendations for this compound

ParameterValueReference
Molecular Formula C₂₀H₂₁FN₆O₃[1]
Molecular Weight 412.42 g/mol [1]
Primary Solvent Dimethyl Sulfoxide (DMSO)[3]
Recommended Stock Conc. 10 mMStandard Practice
Storage of Powder -20°C for up to 3 years[2]
Storage of Stock Solution -80°C for up to 1 year[2]

Experimental Protocols

A. Materials and Reagents

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

B. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.

1. Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (412.42 g/mol ).

  • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 412.42 g/mol = 4.1242 mg

2. Weighing and Dissolution:

  • Carefully weigh out 4.12 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of high-purity DMSO to the tube.

  • Close the cap tightly and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure no solid particles remain. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure the compound is fully dissolved.

3. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

C. Preparation of Working Solutions

Working solutions are typically prepared by diluting the 10 mM stock solution in the appropriate assay buffer or cell culture medium.

Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.

Table 2: Example Dilution Scheme for Working Solutions

Stock ConcentrationDesired Working ConcentrationDilution FactorVolume of Stock (µL)Final Volume with Medium/Buffer (µL)Final DMSO %
10 mM10 µM1000x110000.1%
10 mM1 µM10,000x1 (from 100 µM intermediate)10000.01%
10 mM100 nM100,000x1 (from 10 µM intermediate)10000.001%

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling ALK EML4-ALK Fusion (Active Kinase) RAS RAS/MAPK Pathway ALK->RAS PI3K PI3K/AKT Pathway ALK->PI3K JAK JAK/STAT Pathway ALK->JAK Alkin9 This compound Alkin9->ALK Inhibits Kinase Activity Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation

Caption: ALK signaling pathway and point of inhibition by this compound.

Stock_Solution_Workflow start Start weigh 1. Weigh 4.12 mg of this compound Powder start->weigh add_solvent 2. Add 1.0 mL of DMSO to a sterile tube weigh->add_solvent dissolve 3. Vortex / Sonicate until fully dissolved add_solvent->dissolve aliquot 4. Aliquot into single-use volumes dissolve->aliquot store 5. Store aliquots at -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Alk-IN-9 in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-9 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2][3] Dysregulation of ALK activity, often through chromosomal rearrangements resulting in fusion proteins (e.g., EML4-ALK), leads to constitutive kinase activation and downstream signaling that promotes uncontrolled cell proliferation and survival.[1][2][3][4] this compound targets the ATP-binding pocket of the ALK kinase domain, effectively blocking its catalytic activity and inhibiting downstream signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound in common kinase inhibition assays to characterize its potency, selectivity, and cellular effects.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a critical parameter for comparing the potency of different inhibitors.

Table 1: Cellular Proliferation Inhibition by this compound

Cell LineALK Fusion/MutationIC50 (nM)Reference
Ba/F3-EML4-ALKEML4-ALK<0.2
KM 12TPM3-TRKA<0.2
KG-1OP2-FGFR10.2

Table 2: Biochemical Kinase Inhibition Profile of this compound (Example Data)

Kinase TargetIC50 (nM)Assay Technology
ALK (wild-type)[User-supplied data]e.g., LanthaScreen
ALK (L1196M)[User-supplied data]e.g., ADP-Glo
ALK (G1202R)[User-supplied data]e.g., HTRF
ROS1[User-supplied data]e.g., LanthaScreen
MET[User-supplied data]e.g., ADP-Glo
EGFR[User-supplied data]e.g., HTRF
VEGFR2[User-supplied data]e.g., LanthaScreen

Note: Users should replace "[User-supplied data]" with their experimentally determined values.

Experimental Protocols

The following are detailed protocols for commonly used biochemical kinase inhibition assays. These can be readily adapted for the characterization of this compound.

Protocol 1: In Vitro ALK Kinase Inhibition Assay using LanthaScreen® TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of ALK kinase activity.

Materials:

  • Recombinant ALK enzyme

  • Fluorescein-labeled substrate peptide (e.g., Fl-poly-GT)

  • ATP

  • This compound

  • LanthaScreen® Tb-anti-pTyr Antibody

  • TR-FRET Dilution Buffer

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 20 mM EDTA)

  • 384-well, low-volume, white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the Kinase Reaction Buffer to a 4x final concentration.

  • Enzyme and Substrate Preparation: Dilute the ALK enzyme and fluorescein-labeled substrate in Kinase Reaction Buffer to a 2x final concentration.

  • Kinase Reaction:

    • Add 5 µL of the 4x this compound dilution (or vehicle control) to the assay wells.

    • Add 10 µL of the 2x ALK enzyme/substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Prepare a 2x Stop/Detection solution containing EDTA and the Tb-anti-pTyr antibody in TR-FRET Dilution Buffer.

    • Add 15 µL of the Stop/Detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) with an excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro ALK Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a bioluminescence-based assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant ALK enzyme

  • Substrate peptide/protein for ALK

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer

  • 384-well, white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute to a 4x final concentration in Kinase Reaction Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of 4x this compound or vehicle to the assay wells.

    • Add 5 µL of a 2x enzyme/substrate mixture in Kinase Reaction Buffer.

    • Add 2.5 µL of 4x ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular ALK Phosphorylation Assay

This protocol describes how to measure the inhibition of ALK autophosphorylation in a cellular context using a phospho-ALK immunoassay.

Materials:

  • ALK-positive cancer cell line (e.g., Ba/F3-EML4-ALK)

  • Cell culture medium and supplements

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-ALK (e.g., Tyr1604) and Total ALK antibodies

  • ELISA or Western blot reagents

  • Plate reader or imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the ALK-positive cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with Lysis Buffer and collect the lysates.

    • Determine the protein concentration of each lysate.

  • Detection of Phospho-ALK:

    • ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for phospho-ALK and total ALK.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ALK and total ALK, followed by appropriate secondary antibodies.

  • Data Analysis:

    • Quantify the signal for phospho-ALK and normalize it to the total ALK signal for each treatment condition.

    • Plot the normalized phospho-ALK signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 for ALK inhibition.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Alk_IN_9 This compound Alk_IN_9->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Kinase_Inhibition_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Compound Prepare this compound Serial Dilution Incubation Incubate Components (e.g., 60 min) Compound->Incubation Reagents Prepare Kinase, Substrate, ATP Reagents->Incubation Stop Stop Reaction (e.g., with EDTA) Incubation->Stop Signal Add Detection Reagents (e.g., Antibody, Luminescence Substrate) Stop->Signal Read Read Plate (TR-FRET, Luminescence) Signal->Read Calculate Calculate IC50 Read->Calculate

Caption: General workflow for an in vitro kinase inhibition assay.

TR_FRET_Principle cluster_low_fret Low TR-FRET (Inhibited Kinase) cluster_high_fret High TR-FRET (Active Kinase) Kinase_I ALK Substrate_I Substrate-F Alk_IN_9 This compound Alk_IN_9->Kinase_I Antibody_I Tb-Ab Emission_I 495nm (Donor Emission) Antibody_I->Emission_I Light Excitation_I 340nm Excitation Excitation_I->Antibody_I Energy Kinase_A ALK Substrate_A p-Substrate-F Kinase_A->Substrate_A P Emission_A 520nm (Acceptor Emission) Substrate_A->Emission_A Light Antibody_A Tb-Ab Antibody_A->Substrate_A Antibody_A->Substrate_A FRET Excitation_A 340nm Excitation Excitation_A->Antibody_A Energy

Caption: Principle of Time-Resolved FRET (TR-FRET) kinase assay.

References

Application Notes and Protocols for Alk-IN-9 in ALK-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-9 (also referred to as compound 40) is a potent and highly selective macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK). In ALK-positive cancers, chromosomal rearrangements lead to the expression of fusion proteins (e.g., EML4-ALK) with constitutively active ALK kinase domains. These fusion proteins drive oncogenic signaling, promoting cell proliferation and survival. This compound demonstrates significant inhibitory activity against wild-type ALK and various fusion proteins, making it a valuable tool for preclinical research in ALK-driven malignancies. These application notes provide a summary of its in vitro efficacy and detailed protocols for its use in cancer research models.

Data Presentation

The in vitro efficacy of this compound has been demonstrated across various ALK-positive cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell proliferation.

Cell LineGenotypeIC50 (nM)Reference
Ba/F3-EML4-ALKEML4-ALK<0.2[1]
KM 12TPM3-TRKA<0.2[1]
KG-1OP2-FGFR10.2[1]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks the activation of downstream signaling pathways crucial for cancer cell growth and survival. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK_Fusion->RAS Activation PI3K PI3K ALK_Fusion->PI3K Activation JAK JAK ALK_Fusion->JAK Activation Alk_IN_9 This compound Alk_IN_9->ALK_Fusion Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ALK Signaling and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in ALK-positive cancer models. These protocols are based on standard laboratory procedures and should be adapted to specific experimental conditions.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation of ALK-positive cancer cells.

Materials:

  • ALK-positive cancer cell lines (e.g., Ba/F3-EML4-ALK)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Workflow:

References

Application Notes and Protocols for Measuring Alk-IN-9 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of Alk-IN-9, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The following sections detail the mechanism of action of ALK inhibitors, protocols for key efficacy assays, and representative data for various ALK inhibitors.

Introduction to ALK and this compound

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain.[2][3] This aberrant signaling drives oncogenesis by activating downstream pathways, including RAS/MAPK, JAK/STAT, and PI3K/Akt, promoting cell proliferation and survival.[1][2][4]

This compound and other ALK inhibitors are ATP-competitive small molecules that bind to the kinase domain of ALK, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[3][5] Measuring the efficacy of this compound involves assessing its ability to inhibit ALK kinase activity, reduce downstream signaling, and ultimately inhibit the proliferation of ALK-dependent cancer cells.

ALK Signaling Pathway

The following diagram illustrates the major signaling pathways activated by oncogenic ALK fusion proteins and the point of inhibition by this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK_Fusion->PI3K p RAS RAS ALK_Fusion->RAS JAK JAK ALK_Fusion->JAK Alk_IN_9 This compound Alk_IN_9->ALK_Fusion Inhibits ATP ATP ATP->ALK_Fusion Activates AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p ERK->Proliferation_Survival STAT3 STAT3 JAK->STAT3 p STAT3->Proliferation_Survival

Caption: ALK Signaling Pathway and Inhibition by this compound.

Quantitative Data: Efficacy of ALK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ALK inhibitors across different assays and cell lines. This data provides a benchmark for evaluating the potency of this compound.

InhibitorAssay TypeCell Line / TargetIC50 (nM)Reference(s)
CrizotinibCellularH3122 (EML4-ALK)180[6]
CrizotinibCellularH2228 (EML4-ALK)~150[7]
CrizotinibBiochemicalALK Enzyme20[8]
CeritinibCellularEML4-ALK & NPM-ALK27-35[5]
CeritinibBiochemicalALK Enzyme0.15[7]
AlectinibCellularEML4-ALK53[7]
AlectinibBiochemicalALK Enzyme1.9[5][7]
BrigatinibBiochemicalALK Enzyme0.62[5]
LorlatinibBiochemicalALK G1202R Mutant80[7]
X-396CellularH3122 (EML4-ALK)15[6]

Experimental Protocols

Detailed methodologies for key experiments to measure the efficacy of this compound are provided below.

This assay quantifies the kinase activity of purified ALK enzyme by measuring the amount of ADP produced.

Workflow Diagram:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Recombinant ALK - this compound (or DMSO) - Substrate - ATP Start->Kinase_Reaction Stop_Reaction 2. Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction Convert_ADP 3. Convert ADP to ATP: - Add Kinase Detection Reagent Stop_Reaction->Convert_ADP Measure_Luminescence 4. Measure Luminescence: - Proportional to ADP produced Convert_ADP->Measure_Luminescence End End Measure_Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Prepare Reagents: Reconstitute recombinant human ALK enzyme, ALK substrate, and ATP in kinase assay buffer as per the manufacturer's instructions (e.g., BPS Bioscience, Promega).[9][10] Prepare a serial dilution of this compound.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the this compound dilution (or DMSO as a vehicle control) to wells. Add 20 µL of the master mix containing ALK enzyme and substrate. Initiate the reaction by adding 25 µL of ATP solution. Incubate at 30°C for 60 minutes.[11]

  • Stop Reaction and ATP Depletion: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the ALK kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effect of this compound on ALK-positive cancer cells.[12][13]

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed ALK-positive cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Treat cells with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 3-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Seed ALK-positive cancer cells (e.g., H3122, H2228) in a 96-well plate at a density of 4,000-10,000 cells per well and incubate for 24 hours.[14][15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.

This technique is used to detect the levels of phosphorylated ALK (p-ALK) and its downstream signaling proteins, providing a direct measure of this compound's inhibitory effect within the cell.[16]

Workflow Diagram:

Western_Blot_Workflow Start Start Cell_Treatment 1. Treat ALK-positive cells with this compound Start->Cell_Treatment Cell_Lysis 2. Lyse cells with buffer containing phosphatase inhibitors Cell_Treatment->Cell_Lysis Protein_Quantification 3. Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE 4. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block 6. Block membrane with BSA Transfer->Block Primary_Ab 7. Incubate with primary antibodies (e.g., anti-p-ALK) Block->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect signal with chemiluminescence Secondary_Ab->Detection End End Detection->End

Caption: Western Blot Workflow for Phosphorylated Proteins.

Protocol:

  • Cell Culture and Treatment: Plate ALK-positive cells and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1586) overnight at 4°C.[17] In parallel, probe separate blots with antibodies for total ALK and downstream targets (p-STAT3, p-AKT, p-ERK) and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Densitometry can be used to quantify the band intensities. The level of phosphorylated protein should be normalized to the total protein level for that target and/or the loading control. A dose-dependent decrease in the p-ALK/total ALK ratio indicates the efficacy of this compound.

References

Application Notes and Protocols: Crizotinib in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a first-in-class, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met receptor tyrosine kinases.[1][2][3][4][5] It has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[4][6][7][8] However, the development of acquired resistance limits its long-term efficacy.[6][9] Preclinical and clinical studies have explored the combination of crizotinib with various chemotherapy agents to enhance its anti-tumor activity and overcome resistance mechanisms.[9][10][11] These combination strategies aim to target parallel signaling pathways, induce synergistic cytotoxicity, and improve patient outcomes.[12][13]

This document provides detailed application notes and protocols for the use of crizotinib in combination with other chemotherapy agents, based on preclinical and clinical findings.

Signaling Pathways

ALK Signaling Pathway and Inhibition by Crizotinib

The ALK receptor tyrosine kinase, when constitutively activated by chromosomal rearrangements (e.g., EML4-ALK in NSCLC), drives tumor cell proliferation and survival through the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[10][12][13][14][15] Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK

Figure 1: ALK Signaling Pathway and Crizotinib Inhibition.
Mechanisms of Resistance and Rationale for Combination Therapy

Resistance to crizotinib can arise from on-target mechanisms, such as secondary mutations in the ALK kinase domain (e.g., L1196M gatekeeper mutation) or ALK gene amplification, and off-target mechanisms involving the activation of bypass signaling pathways (e.g., EGFR, c-KIT).[6][9][13] Combining crizotinib with chemotherapy agents that have different mechanisms of action can help to overcome resistance and prevent the emergence of resistant clones.[10][12] For instance, cytotoxic agents can induce DNA damage and apoptosis through ALK-independent mechanisms, while inhibitors of bypass pathways can restore sensitivity to crizotinib.[13]

Data Presentation

In Vitro Synergy of Crizotinib with Chemotherapy
Cell LineCancer TypeALK StatusChemotherapy AgentCrizotinib IC50 (nM)Chemotherapy IC50Combination Index (CI)Reference
Karpas 299Anaplastic Large Cell LymphomaALK-positiveEverolimus54.13.8 nMSynergistic[16]
SU-DHL-1Anaplastic Large Cell LymphomaALK-positiveEverolimus53.42.7 nMSynergistic[16]
H3122Non-Small Cell Lung CancerEML4-ALKRadiotherapyPotent-Synergistic[1]
NB-1643NeuroblastomaALK R1275QTopotecan--Synergistic[10][12][17]
SH-SY5YNeuroblastomaALK F1174L (Crizotinib-resistant)Topotecan--Synergistic[10][12][17][18]
NB-EBc1NeuroblastomaALK AmplifiedTopotecan--Synergistic[10][12][17]
NB-SDNeuroblastomaALK F1174LTopotecan--Synergistic[10][12][17]
KELLYNeuroblastomaALK F1174LTopotecan--Synergistic[17]

Note: Specific IC50 values for the combinations in neuroblastoma cell lines were not detailed in the abstracts but synergy was demonstrated through isobologram analysis.[17]

In Vivo Efficacy of Crizotinib Combination Therapy in Xenograft Models
Xenograft ModelCancer TypeALK StatusCombination TherapyOutcomeReference
NB-1643NeuroblastomaALK R1275QCrizotinib + Topotecan/CyclophosphamideComplete tumor remission and prolonged event-free survival.[12][14][19]
SH-SY5YNeuroblastomaALK F1174L (Crizotinib-resistant)Crizotinib + Topotecan/CyclophosphamideRapid and sustained complete tumor regressions.[12][18][19]
Felix-PDXNeuroblastomaALK F1245C (Crizotinib-resistant)Crizotinib + Topotecan/CyclophosphamideComplete responses and prolonged event-free survival.[12][18][19]
H3122Non-Small Cell Lung CancerEML4-ALKCrizotinib + RadiotherapyMost effective in reducing tumor proliferation, MVD, and perfusion.[1]
Karpas 299Anaplastic Large Cell LymphomaALK-positiveCrizotinib + EverolimusStronger antitumor effect than monotherapies.[16]
Clinical Efficacy of Crizotinib in Combination with Pemetrexed-Based Chemotherapy in ALK-Positive NSCLC (PROFILE 1014)
ParameterCrizotinib MonotherapyPemetrexed-Platinum Chemotherapy
Objective Response Rate (ORR) 74%45%
Median Progression-Free Survival (PFS) 10.9 months7.0 months
Reference [20][21][20][21]

Experimental Protocols

In Vitro Cell Viability Assay (MTS/CCK-8)

This protocol is a general guideline for assessing the synergistic effects of crizotinib and a chemotherapy agent on cancer cell lines.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_attach Incubate overnight to allow attachment seed_cells->incubate_attach drug_treatment Treat with Crizotinib, Chemotherapy Agent, or Combination incubate_attach->drug_treatment incubate_72h Incubate for 72 hours drug_treatment->incubate_72h add_mts Add MTS/CCK-8 reagent incubate_72h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_absorbance Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8) incubate_1_4h->read_absorbance analyze_data Analyze data to determine IC50 and Combination Index (CI) read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for In Vitro Cell Viability Assay.

Materials:

  • ALK-positive cancer cell line of interest

  • Crizotinib (dissolved in DMSO)

  • Chemotherapy agent of interest (dissolved in an appropriate solvent)

  • Complete cell culture medium

  • 96-well plates

  • MTS or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[20]

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[22]

  • Drug Treatment: Prepare serial dilutions of crizotinib and the chemotherapy agent, both alone and in combination at a fixed ratio. Add the drug solutions to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours.[22]

  • Reagent Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.[20][23][24]

  • Incubation: Incubate for 1-4 hours at 37°C.[20][23][24]

  • Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 450 nm for CCK-8 using a microplate reader.[20][23][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of crizotinib in combination with a chemotherapy agent in a murine xenograft model.[25][26]

Xenograft_Workflow start Start inject_cells Subcutaneously inject cancer cells into immunodeficient mice start->inject_cells tumor_growth Monitor tumor growth inject_cells->tumor_growth randomize Randomize mice into treatment groups when tumors reach a specified volume tumor_growth->randomize treatment Administer Vehicle, Crizotinib, Chemotherapy, or Combination randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor endpoint Continue treatment until endpoint (e.g., tumor volume limit, time) monitor->endpoint tissue_collection Collect tumors for further analysis (e.g., Western blot, IHC) endpoint->tissue_collection end End tissue_collection->end

References

Application Notes and Protocols for Alk-IN-9 in Molecular Biology Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-9 is a potent and highly effective covalent inhibitor of Anaplastic Lymphoma Kinase (ALK) and has shown significant activity against various ALK fusion proteins.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in molecular biology research, with a focus on its application in studying ALK-driven cancers, drug resistance mechanisms, and cellular signaling pathways.

Mechanism of Action

This compound acts as a covalent inhibitor, forming a permanent bond with its target protein, ALK. This irreversible inhibition leads to a sustained blockade of ALK signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.[5][6] The covalent nature of this compound offers a powerful tool for researchers to probe the function of ALK and to develop novel therapeutic strategies.

Applications in Molecular Biology

This compound is a valuable tool for a range of molecular biology applications, including:

  • Inhibition of ALK and ROS1 Kinase Activity: Due to the high homology between the kinase domains of ALK and ROS1, many ALK inhibitors also exhibit activity against ROS1.[7][8][9][10] this compound can be used to study the downstream effects of inhibiting these kinases in cancer cell lines.

  • Investigation of Drug Resistance Mechanisms: The emergence of resistance to ALK inhibitors is a significant clinical challenge.[11][12][13][14] this compound can be utilized in studies to understand and overcome resistance, particularly in the context of specific mutations like the G1202R solvent front mutation, which confers resistance to many first and second-generation ALK inhibitors.[5][12]

  • Elucidation of ALK-Mediated Signaling Pathways: By specifically inhibiting ALK, researchers can dissect the intricate signaling networks that are aberrantly activated in cancers. This includes pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[15]

  • Validation of ALK as a Therapeutic Target: this compound can be used in preclinical studies, including cell-based assays and in vivo xenograft models, to validate the therapeutic potential of targeting ALK in various cancer types.[4][16][17][18][19]

Data Presentation

The following table summarizes the inhibitory activity of this compound against various cell lines expressing ALK fusion proteins.

Cell LineExpressed Fusion ProteinIC50 (nM)Reference
Ba/F3-EML4-ALKEML4-ALK<0.2[1][2]
KM 12TPM3-TRKA<0.2[1][2]
KG-1OP2-FGFR10.2[1][2]

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound.

Protocol 1: Cell Proliferation Assay (MTT/CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Ba/F3-EML4-ALK)

  • Complete cell culture medium

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 nM to 1000 nM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][20][21]

Protocol 2: Western Blot Analysis of ALK Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.[22][23][24]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 3: In Vivo Xenograft Model Study

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[16][17][18][25][26]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., H3122, a human NSCLC cell line with an EML4-ALK fusion)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and downstream effects. Compare the tumor growth inhibition between the treatment and control groups.

Signaling Pathway and Experimental Workflow Diagrams

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway Ligand Ligand ALK_Receptor ALK Receptor Ligand->ALK_Receptor Activation RAS RAS ALK_Receptor->RAS PI3K PI3K ALK_Receptor->PI3K JAK JAK ALK_Receptor->JAK Alk_IN_9 This compound Alk_IN_9->ALK_Receptor Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: ALK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pALK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis of ALK phosphorylation.

Covalent_Inhibition_Mechanism cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Covalent Bond Formation E_I ALK + this compound E_I_complex [ALK...this compound] (Non-covalent complex) E_I->E_I_complex K_i E_I_complex->E_I k_off E_I_covalent ALK-Alk-IN-9 (Covalent adduct) E_I_complex->E_I_covalent k_inact

Caption: Two-step mechanism of covalent inhibition by this compound.

References

Troubleshooting & Optimization

troubleshooting ALK inhibitor assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Anaplastic Lymphoma Kinase (ALK) Inhibitor Assay Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their ALK inhibitor assays. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during biochemical and cell-based experiments.

General FAQs

Q1: What are the common methods for assessing ALK activity and inhibition?

A1: The primary methods for assessing ALK activity and inhibition in a research setting are biochemical assays and cell-based assays. Biochemical assays utilize purified recombinant ALK enzyme to measure the direct inhibition of its kinase activity. Cell-based assays use engineered or naturally derived cell lines expressing an ALK fusion protein to assess the inhibitor's effect in a more physiologically relevant context.

Q2: Why do my IC50 values differ between biochemical and cell-based assays?

A2: Discrepancies in IC50 values between biochemical and cell-based assays are common and can be attributed to several factors:

  • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching the intracellular ALK target.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.

  • Protein Binding: The compound may bind to other cellular proteins or plasma proteins in the culture medium, reducing its effective concentration.

  • Metabolism: The compound may be metabolized by the cells into a more or less active form.

  • Off-target Effects: In a cellular environment, the compound might have off-target effects that influence cell viability or signaling pathways indirectly.

  • ATP Concentration: The ATP concentration in a biochemical assay is fixed, whereas intracellular ATP levels can vary and are typically much higher, which can affect the potency of ATP-competitive inhibitors.

Biochemical Assay Troubleshooting

Q3: I am observing high background signal in my biochemical kinase assay. What are the potential causes and solutions?

A3: High background can obscure the signal from your kinase reaction. Here are common causes and troubleshooting steps:

Potential CauseRecommended Solution
Non-specific binding of detection reagents Ensure all washing steps are adequate. Consider adding a blocking agent like BSA or using a different plate type.
Autophosphorylation of the kinase If the assay detects phosphorylation, high enzyme concentrations can lead to significant autophosphorylation, increasing the baseline signal. Reduce the kinase concentration.
Contaminated Reagents Use fresh, high-purity reagents, especially ATP and buffers.
Compound Interference The test compound itself may be fluorescent or interfere with the detection method. Run a control with the compound in the absence of the enzyme.
Incorrect Instrument Settings For fluorescence-based assays, ensure that the excitation and emission wavelengths and filter sets are correct for your assay format (e.g., TR-FRET).

Q4: My assay window (signal-to-background ratio) is too low. How can I improve it?

A4: A low assay window can lead to poor data quality and an unacceptable Z'-factor. Consider the following:

Potential CauseRecommended Solution
Suboptimal Enzyme Concentration Titrate the kinase to find a concentration that gives a robust signal without being in the non-linear range of the assay. An EC80 concentration is often a good starting point.
Suboptimal Substrate or ATP Concentration Ensure the substrate and ATP concentrations are optimized. For competitive inhibitors, using an ATP concentration close to the Km can increase sensitivity.
Incorrect Buffer Conditions Optimize pH, salt concentration, and co-factors (e.g., Mg2+, Mn2+) for your specific ALK kinase.
Short Reaction Time Increase the incubation time to allow for sufficient product formation, ensuring the reaction is still in the linear range.
Detection Reagent Issues For TR-FRET assays, ensure the antibody has been centrifuged to remove aggregates before use. Titrate the detection antibody and tracer to optimal concentrations.

Logical Relationship: Troubleshooting Low Assay Window

low_assay_window start Low Assay Window (Poor Signal-to-Background) suboptimal_reagents Suboptimal Reagent Concentrations start->suboptimal_reagents incorrect_conditions Incorrect Reaction Conditions start->incorrect_conditions detection_issues Detection System Issues start->detection_issues solution_reagents Titrate Kinase, Substrate, & ATP Find EC80 for Kinase Use ATP at Km suboptimal_reagents->solution_reagents solution_conditions Optimize Buffer (pH, salt) Increase Incubation Time (within linear range) incorrect_conditions->solution_conditions solution_detection Titrate Detection Antibody/Tracer Centrifuge Antibody (remove aggregates) Check Instrument Settings detection_issues->solution_detection end_goal Improved Assay Window (Z' > 0.5) solution_reagents->end_goal solution_conditions->end_goal solution_detection->end_goal

Caption: Troubleshooting workflow for a low assay window.

Q5: My IC50 values for the same inhibitor are highly variable between experiments. What could be the cause?

A5: Inconsistent IC50 values are a common challenge. Below is a table of potential causes and solutions.

Potential CauseRecommended Solution
Reagent Instability Prepare fresh enzyme, substrate, and inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles.
Pipetting Errors Use calibrated pipettes and proper technique. For small volumes, consider using automated liquid handlers.
DMSO Concentration Variability Ensure the final DMSO concentration is consistent across all wells, including controls. High DMSO concentrations can inhibit kinase activity.
Plate Edge Effects Evaporation can concentrate reagents in the outer wells of a microplate. Use a plate sealer and avoid using the outermost wells for critical samples.
Lot-to-Lot Reagent Variability Qualify new lots of critical reagents (e.g., kinase, substrate, antibodies) to ensure they perform similarly to previous lots.

Cell-Based Assay Troubleshooting

Q6: I'm seeing significant variability in my cell-based assay results. What should I check?

A6: Cell-based assays have more sources of variability than biochemical assays. Here are key areas to investigate:

Potential CauseRecommended Solution
Serum Variability Serum is an undefined mixture with significant lot-to-lot variation in hormones, growth factors, and lipids, which can affect cell growth and drug response. Test and qualify new serum lots before use, and purchase a large enough quantity from a single lot to last for the duration of a study.
Cell Passage Number High passage numbers can lead to changes in cell morphology, growth rate, and protein expression. Use cells within a defined, low passage number range for all experiments and maintain well-characterized cell banks.
Cell Line Integrity Misidentified or cross-contaminated cell lines are a major source of irreproducible data. Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling.
Inconsistent Cell Seeding Uneven cell seeding density can lead to variability in cell health and response to treatment. Ensure cells are well-suspended before plating and use automated cell counters for accuracy.
Microenvironment Effects Paracrine signaling from other cells in the culture or components of the extracellular matrix can influence inhibitor efficacy.

Diagram: Sources of Variability in Cell-Based Assays

cell_assay_variability variability High Assay Variability serum Serum Lot-to-Lot Variability variability->serum passage High Cell Passage Number variability->passage cell_line Cell Line Integrity Issues variability->cell_line seeding Inconsistent Cell Seeding variability->seeding solution_serum Qualify new serum lots Purchase large, single lot serum->solution_serum solution_passage Use low, defined passage range Maintain frozen cell banks passage->solution_passage solution_cell_line Regular STR profiling Source from reputable banks cell_line->solution_cell_line solution_seeding Ensure single-cell suspension Use automated cell counter seeding->solution_seeding

Caption: Key sources of variability in cell-based assays.

Q7: My ALK-positive cell line is showing unexpected resistance to a known ALK inhibitor. What could be the reason?

A7: Unexpected resistance can arise from several factors:

  • Acquired Resistance Mutations: Prolonged culture or exposure to inhibitors can lead to the selection of cells with resistance mutations in the ALK kinase domain.

  • Bypass Signaling: Cells may activate alternative signaling pathways to circumvent ALK inhibition.

  • Cell Line Misidentification: The cell line may not be the correct ALK-positive line. Cell line authentication is crucial.

  • Low ALK Expression: The expression level of the ALK fusion protein may have decreased over time in culture. Periodically check ALK expression levels via Western blot or other methods.

  • Inhibitor Instability: The inhibitor may be degrading in the culture medium over the course of the experiment.

Experimental Protocols

Protocol 1: General Biochemical ALK Kinase Assay (e.g., TR-FRET based)

This protocol provides a general workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) based ALK kinase assay.

  • Reagent Preparation:

    • Prepare a 1X kinase buffer containing appropriate salts, DTT, and a blocking agent like BSA.

    • Prepare a solution of recombinant ALK enzyme at 2X the final desired concentration.

    • Prepare a solution of biotinylated substrate peptide and ATP at 2X the final concentration. The ATP concentration should ideally be at its Km for the enzyme.

    • Prepare a 10-point serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer to a 4X final concentration.

    • Prepare a detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Kinase Reaction:

    • Add 5 µL of 4X inhibitor solution to the wells of a low-volume 384-well plate.

    • Add 10 µL of the 2X ALK enzyme solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes), protected from light.

  • Detection:

    • Stop the reaction by adding 5 µL of the detection mix.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow: Biochemical ALK Assay

biochem_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare 4X Inhibitor Serial Dilution add_inhibitor Add 5 µL Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare 2X ALK Enzyme Solution add_enzyme Add 10 µL Enzyme prep_enzyme->add_enzyme prep_substrate Prepare 2X Substrate/ATP Solution add_substrate Add 5 µL Substrate/ATP (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate_reaction Incubate (e.g., 60 min) add_substrate->incubate_reaction add_detection Add 5 µL Detection Mix (Stop Reaction) incubate_reaction->add_detection incubate_detection Incubate (e.g., 30 min) add_detection->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a typical biochemical ALK inhibitor assay.

Protocol 2: Cell-Based ALK Inhibition Assay (Cell Viability)

This protocol outlines a typical cell viability assay to measure the effect of an ALK inhibitor on an ALK-dependent cancer cell line (e.g., H3122).

  • Cell Culture and Plating:

    • Culture ALK-positive cells (e.g., H3122) in appropriate media supplemented with 10% qualified Fetal Bovine Serum.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Count the cells and adjust the density to the optimized seeding concentration (e.g., 5,000 cells/well).

    • Plate 90 µL of the cell suspension into each well of a 96-well clear-bottom plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the ALK inhibitor in culture medium at 10X the final concentration.

    • Add 10 µL of the 10X inhibitor solution to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (e.g., using a resazurin-based reagent):

    • Add 20 µL of the viability reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence with a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Technical Support Center: Preclinical Management of Novel ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized framework for managing toxicities of novel, potent Anaplastic Lymphoma Kinase (ALK) inhibitors in preclinical animal studies. The information is based on publicly available data for second and third-generation ALK inhibitors and general principles of preclinical toxicology. There is a lack of specific public data on the in vivo toxicity of ALK-IN-9 . Therefore, this guide should be used as a starting point for study design, and all experimental protocols should be developed and approved in accordance with institutional and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: We are starting in vivo studies with this compound, a potent but not well-characterized ALK inhibitor. What is the first step in assessing its toxicity?

A1: The first and most critical step is to conduct a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[1][2] This is typically done in a small cohort of animals and involves administering escalating doses of the compound.[2][3] Key parameters to monitor include clinical observations, body weight changes, and basic clinical pathology.[1][2]

Q2: What are the common toxicities observed with potent ALK inhibitors in animal models?

A2: Based on preclinical data from second and third-generation ALK inhibitors such as alectinib, brigatinib, and lorlatinib, common toxicities can include:

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST, ALP) are a known class effect of many tyrosine kinase inhibitors.[4]

  • Gastrointestinal (GI) Toxicity: Diarrhea, vomiting, and weight loss are frequently observed.[4][5]

  • Hematologic Effects: Myelosuppression, including anemia and neutropenia, can occur.[6]

  • Cardiovascular Effects: Bradycardia (slow heart rate) has been noted with some ALK inhibitors.[7]

  • Pulmonary Toxicity: Though less common in preclinical models than in humans, early signs of lung injury should be monitored.[8][9]

  • Renal Effects: Changes in kidney function markers may be observed.

  • Neurological Effects: Given that newer ALK inhibitors are designed to penetrate the central nervous system (CNS), monitoring for any neurological signs is important.[10][11]

Q3: How can we manage these toxicities in our animal studies to ensure animal welfare and data quality?

A3: Proactive management and supportive care are crucial. This can include:

  • Dose Modification: If significant toxicity is observed, dose reduction or interruption may be necessary.[6]

  • Supportive Care: This can range from providing nutritional supplements and hydration for GI toxicity to administering anti-diarrheal agents. All supportive care measures should be carefully documented and standardized across study groups.

  • Close Monitoring: Regular monitoring of clinical signs, body weight, and food/water intake is essential for early detection of adverse effects.

  • Environmental Enrichment: Providing a stable and enriched environment can help reduce stress in study animals.

Troubleshooting Guides

Issue 1: Unexpectedly high mortality at the initial dose.
  • Question: We started our study with a dose based on in vitro efficacy, but we are seeing high mortality. What should we do?

  • Answer:

    • Stop Dosing Immediately: Halt administration of the compound to the affected cohort.

    • Perform Necropsy: Conduct a thorough necropsy on the deceased animals to identify potential target organs of toxicity.

    • Review Dosing Calculations: Double-check all calculations for dose formulation and administration volume.

    • Redesign the DRF Study: Start a new dose-range finding study with a significantly lower starting dose. A more gradual dose escalation schedule is recommended.[3]

Issue 2: Significant body weight loss in the treatment group.
  • Question: Animals receiving our novel ALK inhibitor are showing a >15% loss in body weight. Is this acceptable, and how should we intervene?

  • Answer:

    • Assess Severity: A body weight loss of >15-20% is generally considered a humane endpoint and may require euthanasia.[1] Check your institution's IACUC guidelines. The NC3Rs recommends a maximum body weight loss of 10% in rats and dogs for MTD studies.[12]

    • Identify the Cause: Determine if the weight loss is due to decreased food intake (anorexia), malabsorption (diarrhea), or other systemic toxicity.

    • Provide Supportive Care: Offer palatable, high-calorie food supplements and ensure easy access to water. Subcutaneous fluid administration may be necessary for dehydration.

    • Consider Dose Reduction: If the animals survive, consider reducing the dose in subsequent cohorts to a level that causes no more than a modest, transient decrease in body weight.[13]

Issue 3: Elevated Liver Enzymes.
  • Question: Our 14-day study shows a significant increase in ALT and AST in the treatment group. How do we interpret this?

  • Answer:

    • Correlate with Histopathology: Elevated liver enzymes should be correlated with histopathological findings in the liver. This will help determine if the enzyme increase is due to hepatocellular injury, necrosis, or another mechanism.

    • Assess Dose-Dependency: Determine if the elevation in liver enzymes is dose-dependent.

    • Consider Reversibility: If possible in your study design, include a recovery cohort to see if the liver enzyme levels return to baseline after cessation of treatment.

    • Mechanism of Injury: Further studies may be needed to understand the mechanism of hepatotoxicity (e.g., mitochondrial toxicity, oxidative stress).

Data Presentation

Table 1: Common Preclinical Toxicities of Potent ALK Inhibitors and Potential Management Strategies

Toxicity ClassCommon Observations in Animal ModelsPotential Monitoring & Management Strategies
Hepatotoxicity Increased ALT, AST, ALP, and bilirubin.[14]Regular blood chemistry monitoring. Histopathological examination of liver tissue. Consider dose reduction or interruption.
GI Toxicity Diarrhea, vomiting, decreased food intake, weight loss.[4][5]Daily clinical observation and body weight measurement. Provide nutritional support and hydration. Administer anti-diarrheal agents as per veterinary guidance.
Myelosuppression Anemia (decreased hemoglobin/hematocrit), neutropenia, thrombocytopenia.[6]Complete blood counts (CBCs) at baseline and specified time points. Monitor for signs of infection or bleeding. Dose modification may be required.[6]
Cardiovascular Bradycardia (slow heart rate).[7]Telemetry or regular heart rate monitoring, especially in larger animal models.
Renal Toxicity Increased BUN and creatinine.Regular blood chemistry. Urinalysis. Histopathology of kidneys.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Select a relevant rodent species (e.g., CD-1 or BALB/c mice). Use a small number of animals per group (n=3-5).

  • Starting Dose Selection: The starting dose can be based on in vitro IC50 values, with subsequent doses escalated.[3] A common approach is to use a Fibonacci dose escalation scheme (e.g., 1x, 2x, 3x, 5x the previous dose).

  • Dosing and Observation: Administer the compound daily for a short duration (e.g., 5-7 days). Observe animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain).[2]

  • Data Collection: Record daily body weights, food consumption, and clinical signs.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, >15-20% body weight loss, or other signs of severe distress.[1]

  • Refinement: If severe toxicity is observed, an intermediate dose between the toxic dose and the next lower dose can be tested to refine the MTD.[3]

Visualizations

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK Phosphorylation Cascade PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR Phosphorylation Cascade JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Phosphorylation Cascade ALK_IN_9 This compound ALK_IN_9->ALK Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: Generalized ALK signaling pathway and the inhibitory action of this compound.

Preclinical_Toxicity_Workflow Start Start: Novel ALK Inhibitor DRF Dose-Range Finding (DRF) Study in Mice (n=3-5/group) Start->DRF MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD Tox_Study Subacute Toxicity Study (e.g., 14-28 days at MTD, MTD/2) MTD->Tox_Study Dose Selection Monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food/Water Intake Tox_Study->Monitoring Pathology Terminal Endpoints: - Clinical Pathology (Blood) - Gross Necropsy - Histopathology Tox_Study->Pathology Report Toxicity Profile Report Pathology->Report Stop Refine Dose or Stop Development Report->Stop Decision Point

Caption: Experimental workflow for preclinical toxicity assessment of a novel ALK inhibitor.

References

minimizing experimental artifacts with Alk-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize experimental artifacts when using Alk-IN-9, a potent macrocyclic ALK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved in DMSO, create aliquots of the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q2: I am observing unexpected cellular phenotypes that are not consistent with ALK inhibition. What could be the cause?

A2: Unexpected phenotypes can arise from off-target effects. While this compound is a highly selective macrocyclic inhibitor, cross-reactivity with other kinases is possible, especially at high concentrations. First-generation ALK inhibitors are known to also inhibit ROS1 and c-MET.[1] Consider performing a kinome scan to identify potential off-target interactions. Additionally, ensure that the final DMSO concentration in your cell culture media is not exceeding 0.1%, as higher concentrations can induce cellular stress and non-specific effects.

Q3: My experimental results are inconsistent between experiments. What are the potential sources of variability?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure the fresh dilution of this compound from a properly stored stock solution for each experiment. Macrocyclic inhibitors can have varying stability in aqueous cell culture media over extended incubation times.

  • Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentration, as these can influence cellular response to inhibitors.

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Thoroughly mix the inhibitor into the media before adding to the cells.

Q4: What is the typical mechanism of action for ALK inhibitors like this compound?

A4: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling pathways that promote cell growth, survival, and proliferation. This compound, as an ALK inhibitor, is designed to block the kinase activity of ALK, thereby inhibiting these downstream signals. The primary pathways affected include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2][3][4]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Cell Culture Media
Potential Cause Troubleshooting Steps
Low aqueous solubility Most kinase inhibitors are lipophilic and have poor water solubility.[5] Ensure the stock solution in DMSO is fully dissolved before further dilution. When diluting into aqueous media, do so stepwise and vortex gently between steps.
High final concentration Avoid high final concentrations of this compound in your assay. If a high concentration is necessary, consider using a solubilizing agent, though this should be carefully controlled for its own potential effects.
Media components Components in serum or the media itself can sometimes interact with the compound, leading to precipitation. Test the solubility of this compound in your specific cell culture medium at the desired concentration and incubation conditions (temperature, CO2) before proceeding with cellular assays.
Issue 2: Higher than Expected IC50 Value or Lack of Efficacy
Potential Cause Troubleshooting Steps
Compound degradation Use freshly prepared dilutions for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock.
Cellular resistance The cell line being used may have intrinsic or acquired resistance to ALK inhibitors. This can be due to on-target mutations in the ALK kinase domain or the activation of bypass signaling pathways that circumvent the need for ALK signaling.[1]
Incorrect assay conditions Optimize incubation time and cell density. For cell viability assays like the MTT assay, ensure that the cell number is within the linear range of the assay.
High serum concentration Serum proteins can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Issue 3: High Background or Artifacts in In Vitro Kinase Assays
Potential Cause Troubleshooting Steps
ATP concentration If using a competitive inhibitor assay, the concentration of ATP can affect the apparent IC50. Ensure the ATP concentration is at or near the Km for the enzyme.
Non-specific inhibition At high concentrations, some compounds can cause non-specific inhibition through aggregation. Include appropriate controls, such as a structurally similar but inactive compound, if available.
Assay detection interference The compound may interfere with the assay's detection method (e.g., fluorescence or luminescence). Run a control with the compound in the absence of the enzyme to check for interference.

Experimental Protocols

Protocol 1: General In Vitro ALK Kinase Assay

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Prepare Kinase Reaction Buffer: A typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[6]

  • Prepare this compound Dilutions: Perform serial dilutions of this compound in DMSO, and then further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the ALK enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding a mixture of the substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes).[7][8]

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Use a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production, or a FRET-based assay like LanthaScreen™.[6][7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[9]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase JAK JAK ALK->JAK SHC SHC ALK->SHC IRS1 IRS1 ALK->IRS1 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Growth) mTOR->Transcription RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription GRB2_SOS GRB2/SOS GRB2_SOS->RAS SHC->GRB2_SOS IRS1->PI3K IRS1->GRB2_SOS Alk_IN_9 This compound Alk_IN_9->ALK

Caption: ALK Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow start Experiment with this compound Yields Unexpected/Inconsistent Results check_compound Check Compound Preparation and Storage start->check_compound check_cells Verify Cell Culture Conditions start->check_cells check_protocol Review Experimental Protocol start->check_protocol solubility Is the compound fully dissolved in media? check_compound->solubility passage_number Is cell passage number consistent? check_cells->passage_number controls Are appropriate controls (vehicle, positive) included? check_protocol->controls fresh_dilutions Are you using fresh dilutions? solubility->fresh_dilutions Yes outcome_bad Consider Off-Target Effects or Cellular Resistance solubility->outcome_bad No, optimize solubilization outcome_good Results are now Consistent and Expected fresh_dilutions->outcome_good Yes fresh_dilutions->outcome_bad No, use fresh aliquots serum_level Is serum concentration controlled? passage_number->serum_level Yes passage_number->outcome_bad No, use consistent passage serum_level->outcome_good Yes serum_level->outcome_bad No, control serum percentage assay_linearity Is the assay within its linear range? controls->assay_linearity Yes controls->outcome_bad No, include proper controls assay_linearity->outcome_good Yes assay_linearity->outcome_bad No, optimize assay parameters

References

Validation & Comparative

A Head-to-Head Comparison of ALK Inhibitors: Alk-IN-9 and Alectinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-positive cancers, particularly non-small cell lung cancer (NSCLC), the development of potent and selective inhibitors is paramount. This guide provides a detailed comparison of two such inhibitors: Alk-IN-9, a novel potent ALK inhibitor, and alectinib, a well-established second-generation therapeutic. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potencies supported by experimental data and detailed methodologies.

Potency and Efficacy: A Quantitative Analysis

The potency of both this compound and alectinib has been evaluated through various in vitro assays, with a primary focus on their half-maximal inhibitory concentration (IC50) against ALK-driven cell lines. While direct head-to-head studies under identical experimental conditions are not publicly available, data from separate studies provide valuable insights into their respective potencies.

It is crucial to note that a direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions, such as cell lines, assay formats, and incubation times. The data presented below should be interpreted with this caveat in mind.

InhibitorCell LineAssay TypeIC50 (nM)Reference
This compound Ba/F3-EML4-ALKCell Proliferation<0.2
Alectinib NCI-H2228 (EML4-ALK variant 3)Cell Viability2.8Not publicly available
Alectinib KARPAS-299 (NPM-ALK)Cell Viability1.7Not publicly available

This compound has demonstrated exceptional potency in inhibiting the proliferation of Ba/F3 cells engineered to express the EML4-ALK fusion protein, with an IC50 value in the sub-nanomolar range. Alectinib, a clinically approved ALK inhibitor, has also shown potent activity against various ALK-positive cell lines in numerous studies.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the ALK kinase.

Materials:

  • Recombinant human ALK kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound, alectinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound dilutions to the wells.

  • Add the recombinant ALK enzyme to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the growth and viability of cancer cells that are dependent on ALK signaling.

Objective: To determine the IC50 of a test compound in an ALK-positive cancer cell line.

Materials:

  • ALK-positive cancer cell line (e.g., NCI-H3122, SU-DHL-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (this compound, alectinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the ALK-positive cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a spectrophotometer.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the ability of a test compound to inhibit the growth of ALK-positive tumors in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ALK-positive cancer cell line (e.g., NCI-H3122)

  • Matrigel or similar basement membrane matrix

  • Test compounds (this compound, alectinib) formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose and 0.1% Tween 80)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of ALK-positive cancer cells mixed with Matrigel into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds or the vehicle control to the respective groups daily via oral gavage or another appropriate route.

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting to assess target inhibition).

  • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for evaluating ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription ALK_Ligand ALK Ligand ALK_Ligand->ALK Activation Inhibitor This compound / Alectinib Inhibitor->ALK Inhibition

Caption: ALK signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cell-Based Proliferation Assay (IC50 in ALK+ cells) Biochemical_Assay->Cell_Assay Xenograft_Model Tumor Xenograft Model (Efficacy in mice) Cell_Assay->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Target engagement) Xenograft_Model->PD_Analysis Data_Comparison Potency Comparison (this compound vs. Alectinib) PD_Analysis->Data_Comparison

Caption: Experimental workflow for inhibitor comparison.

Conclusion

A Comparative Guide to ALK Phosphorylation Inhibitors: Alectinib vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Alectinib, with other notable ALK inhibitors, including the first-generation inhibitor Crizotinib and the third-generation inhibitor Lorlatinib. The focus of this comparison is the validation of their effects on ALK phosphorylation, supported by experimental data and detailed protocols.

Mechanism of Action of ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements (e.g., EML4-ALK fusion), drives oncogenesis in various cancers, including non-small cell lung cancer (NSCLC).[1] This aberrant activation triggers downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3]

ALK inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ALK kinase domain.[3][4] This action blocks the autophosphorylation of ALK and the subsequent phosphorylation of its downstream substrates, thereby inhibiting the oncogenic signaling cascade and leading to decreased tumor cell viability.[1][5] Alectinib, Crizotinib, and Lorlatinib all share this fundamental mechanism of action.[3][6][7]

Comparative Efficacy in Inhibiting ALK Phosphorylation

The potency of ALK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in cellular assays that measure the inhibition of ALK autophosphorylation. The following table summarizes the reported IC50 values for Alectinib, Crizotinib, and Lorlatinib in various ALK-driven cancer cell lines.

InhibitorCell LineALK StatusCellular ALK Phosphorylation IC50 (nM)Reference(s)
Alectinib H3122EML4-ALK~30[8]
Karpas-299NPM-ALK-
Crizotinib H3122EML4-ALK~60[8]
Karpas-299NPM-ALK-
Lorlatinib Ba/F3EML4-ALK (G1202R)~80[7]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. Data presented here is for illustrative purposes based on available literature.

Experimental Protocols

Western Blot for ALK Phosphorylation

This protocol is a standard method to qualitatively and semi-quantitatively assess the phosphorylation status of ALK in response to inhibitor treatment.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, Karpas-299)

  • ALK inhibitor (Alectinib, Crizotinib, Lorlatinib)

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate ALK-positive cells and allow them to adhere. Treat the cells with varying concentrations of the ALK inhibitor for a specified time (e.g., 2-6 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ALK antibody to confirm equal protein loading.

Cellular ALK Phosphorylation ELISA

This protocol provides a quantitative measurement of ALK phosphorylation in a high-throughput format.

Materials:

  • ALK-positive cancer cell line

  • ALK inhibitor

  • ELISA kit for phospho-ALK (e.g., PathScan® Phospho-ALK (Tyr1586) Sandwich ELISA Kit)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Treat with a serial dilution of the ALK inhibitor.

  • Cell Lysis: Lyse the cells directly in the wells according to the ELISA kit manufacturer's instructions, ensuring the lysis buffer contains phosphatase inhibitors.

  • ELISA:

    • Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total ALK.

    • Incubate to allow the capture of the ALK protein.

    • Wash the wells to remove unbound cellular components.

    • Add a detection antibody that specifically recognizes phosphorylated ALK (e.g., anti-phospho-ALK (Tyr1586)).

    • Incubate and wash the wells.

    • Add an HRP-conjugated secondary antibody that binds to the detection antibody.

    • Incubate and wash the wells.

    • Add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The intensity of the color is proportional to the amount of phosphorylated ALK. Generate a dose-response curve and calculate the IC50 value.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3_dimer->Transcription Inhibitor ALK Inhibitor (Alectinib, Crizotinib, Lorlatinib) Inhibitor->ALK Inhibits Phosphorylation

Caption: ALK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Seed ALK-positive cells treat Treat with ALK Inhibitor (Dose-response) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify wb Western Blot (p-ALK, Total ALK) quantify->wb elisa Cellular ELISA (p-ALK) quantify->elisa qual Qualitative/ Semi-quantitative (Band Intensity) wb->qual quant Quantitative (IC50 Calculation) elisa->quant

Caption: Workflow for ALK Phosphorylation Inhibition Assay.

References

A Head-to-Head Showdown: Next-Generation ALK Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic landscape for anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC) has been revolutionized by the advent of targeted tyrosine kinase inhibitors (TKIs). While the first-generation inhibitor, crizotinib, demonstrated significant efficacy over chemotherapy, the development of resistance and its limited central nervous system (CNS) penetration paved the way for a new wave of more potent and CNS-active agents. This guide provides a comprehensive head-to-head comparison of the leading next-generation ALK inhibitors: lorlatinib, alectinib, brigatinib, and ensartinib, with supporting data from pivotal clinical trials and preclinical studies to inform researchers, scientists, and drug development professionals.

Efficacy in First-Line Treatment

The current standard of care in the first-line setting has shifted towards next-generation ALK inhibitors, which have demonstrated superior efficacy compared to crizotinib. While direct head-to-head trials between all next-generation inhibitors are limited, data from individual phase 3 trials and network meta-analyses provide valuable insights into their comparative effectiveness.

Lorlatinib, a third-generation ALK inhibitor, has shown remarkable progression-free survival (PFS) in the CROWN study.[1] A network meta-analysis suggested that lorlatinib may prolong PFS compared to both brigatinib and alectinib in previously untreated patients.[2] Alectinib, a second-generation inhibitor, established its superiority over crizotinib in the ALEX and J-ALEX trials, demonstrating significant improvements in PFS.[3] Brigatinib, another second-generation inhibitor, also showed superior PFS compared to crizotinib in the ALTA-1L trial. Ensartinib, a novel second-generation ALK TKI, outperformed crizotinib in the eXalt3 trial, showing a significant extension in PFS.[4][5]

Table 1: Comparative Efficacy of Next-Generation ALK Inhibitors in the First-Line Setting (vs. Crizotinib)

FeatureLorlatinib (CROWN)Alectinib (ALEX)Brigatinib (ALTA-1L)Ensartinib (eXalt3)
Median PFS (months) Not Reached34.824.025.8[4]
Hazard Ratio (vs. Crizotinib) 0.280.470.490.51[4]
Overall Response Rate (ORR) 76%82.9%71%74%[5]
Intracranial Response Rate (Patients with baseline CNS metastases) 82% (Confirmed)81% (Confirmed)78% (Confirmed)64% (Confirmed)[4]

Note: Data is sourced from respective pivotal clinical trials. Direct cross-trial comparisons should be interpreted with caution due to differences in study populations and methodologies.

Activity Against Resistance Mutations

A critical differentiator among ALK inhibitors is their activity against a spectrum of resistance mutations that emerge during treatment. Lorlatinib, being a third-generation inhibitor, was specifically designed to overcome resistance to earlier-generation TKIs and has demonstrated the broadest activity against known ALK mutations, including the highly resistant G1202R mutation.[4] Second-generation inhibitors like alectinib, brigatinib, and ensartinib also exhibit activity against several crizotinib-resistant mutations, but their efficacy against mutations like G1202R is limited.

Table 2: In Vitro Activity (IC50, nM) of Next-Generation ALK Inhibitors Against Common ALK Resistance Mutations

MutationLorlatinibAlectinibBrigatinibEnsartinib
L1196M (Gatekeeper) PotentPotentPotent<4
G1269A PotentPotentPotentActive
C1156Y PotentPotentPotent<4
F1174L PotentPotentPotent<4
G1202R (Solvent Front) 80[4]595[4]Active<4[4]

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate greater potency. Data is compiled from various preclinical studies and direct comparisons may vary based on experimental conditions.

Safety and Tolerability

The safety profiles of next-generation ALK inhibitors are generally manageable, though they exhibit distinct adverse event (AE) profiles. Alectinib is often considered to have a favorable safety profile.[6] Lorlatinib is associated with a higher incidence of Grade ≥3 AEs, particularly hyperlipidemia and CNS effects, compared to alectinib.[1][7] Brigatinib can cause early-onset pulmonary events, while ensartinib is commonly associated with rash.

Table 3: Common Adverse Events (Any Grade) Associated with Next-Generation ALK Inhibitors

Adverse EventLorlatinibAlectinibBrigatinibEnsartinib
Hypercholesterolemia Very CommonCommonCommon-
Hypertriglyceridemia Very CommonCommonCommon-
Edema CommonCommonCommonCommon
Cognitive Effects CommonLess CommonLess Common-
Fatigue CommonCommonCommonCommon
Diarrhea CommonCommonCommonCommon
Nausea CommonCommonCommonCommon
Increased AST/ALT CommonCommonCommonCommon
Rash Less CommonCommonCommonVery Common
Pneumonitis Less CommonLess CommonCommon (early onset)Less Common

This table represents a general overview. The frequency and severity of adverse events can vary. Please refer to the full prescribing information for each drug for a complete list of adverse events.

Experimental Protocols of Pivotal Trials

The methodologies of the key phase 3 clinical trials provide the foundation for the efficacy and safety data presented. All were open-label, randomized, multicenter trials comparing the investigational agent to crizotinib in the first-line treatment of ALK-positive NSCLC.

  • CROWN (Lorlatinib): Patients were randomized 1:1 to receive lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily). The primary endpoint was PFS assessed by a blinded independent central review (BICR).[1]

  • ALEX (Alectinib): Patients were randomized 1:1 to receive alectinib (600 mg twice daily) or crizotinib (250 mg twice daily). The primary endpoint was investigator-assessed PFS.[8]

  • ALTA-1L (Brigatinib): Patients were randomized 1:1 to receive brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) or crizotinib (250 mg twice daily). The primary endpoint was PFS assessed by BICR.

  • eXalt3 (Ensartinib): Patients were randomized 1:1 to receive ensartinib (225 mg once daily) or crizotinib (250 mg twice daily). The primary endpoint was PFS assessed by a BICR.[4][9]

In all trials, ALK-positive status was confirmed by a central laboratory. Tumor assessments were typically performed every 8 weeks.

Visualizing the Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ALK Receptor ALK Receptor RAS/MAPK RAS/MAPK ALK Receptor->RAS/MAPK PI3K/AKT PI3K/AKT ALK Receptor->PI3K/AKT JAK/STAT JAK/STAT ALK Receptor->JAK/STAT ALK Inhibitor ALK Inhibitor ALK Inhibitor->ALK Receptor Blocks Phosphorylation Proliferation & Survival Proliferation & Survival RAS/MAPK->Proliferation & Survival PI3K/AKT->Proliferation & Survival JAK/STAT->Proliferation & Survival

Caption: ALK signaling pathway and the mechanism of action of ALK inhibitors.

Experimental_Workflow Patient Screening Patient Screening ALK+ NSCLC Diagnosis ALK+ NSCLC Diagnosis Patient Screening->ALK+ NSCLC Diagnosis Randomization Randomization ALK+ NSCLC Diagnosis->Randomization Treatment Arm A (Next-Gen ALK Inhibitor) Treatment Arm A (Next-Gen ALK Inhibitor) Randomization->Treatment Arm A (Next-Gen ALK Inhibitor) Treatment Arm B (Crizotinib) Treatment Arm B (Crizotinib) Randomization->Treatment Arm B (Crizotinib) Tumor Assessment (e.g., RECIST 1.1) Tumor Assessment (e.g., RECIST 1.1) Treatment Arm A (Next-Gen ALK Inhibitor)->Tumor Assessment (e.g., RECIST 1.1) Treatment Arm B (Crizotinib)->Tumor Assessment (e.g., RECIST 1.1) Data Analysis (PFS, ORR, etc.) Data Analysis (PFS, ORR, etc.) Tumor Assessment (e.g., RECIST 1.1)->Data Analysis (PFS, ORR, etc.)

Caption: General workflow of the pivotal Phase 3 clinical trials.

ALK_Inhibitor_Generations cluster_gen1 1st Generation cluster_gen2 2nd Generation cluster_gen3 3rd Generation Crizotinib Crizotinib Alectinib Alectinib Crizotinib->Alectinib Resistance Brigatinib Brigatinib Crizotinib->Brigatinib Resistance Ensartinib Ensartinib Crizotinib->Ensartinib Resistance Lorlatinib Lorlatinib Alectinib->Lorlatinib Resistance Brigatinib->Lorlatinib Resistance

Caption: Logical progression of ALK inhibitor generations and resistance.

References

A Comparative Analysis of Alk-IN-9 and Brigatinib: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for cancers driven by anaplastic lymphoma kinase (ALK), a thorough understanding of the preclinical and clinical profiles of novel inhibitors is paramount for advancing drug development. This guide provides a comparative analysis of two ALK inhibitors: Alk-IN-9, a potent but less-characterized compound, and brigatinib, a clinically approved second-generation inhibitor.

Due to the limited publicly available data for this compound, a direct, comprehensive comparison with the extensively studied brigatinib is challenging. This guide therefore presents a detailed overview of the available information for each compound, highlighting the existing data and the current gaps in our knowledge of this compound.

Introduction to this compound and Brigatinib

This compound is described as a potent ALK inhibitor, with information primarily available through commercial suppliers.[1] It is identified as "compound 40" in the patent "Inhibiteurs macrocycliques de kinase et leur utilisation" (US20160159741A1).[1] However, detailed preclinical data, including selectivity, resistance profiles, and in vivo efficacy, are not extensively published in peer-reviewed literature.

Brigatinib (formerly AP26113) is a next-generation, oral tyrosine kinase inhibitor (TKI) that has received regulatory approval for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[2] It is a dual inhibitor of ALK and epidermal growth factor receptor (EGFR).[3] Brigatinib was designed to have broad activity against various ALK resistance mutations that can emerge during treatment with first-generation inhibitors like crizotinib.[4]

Mechanism of Action and Target Profile

Both this compound and brigatinib are understood to function as ATP-competitive inhibitors of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK protein, they block its phosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[5][6]

ALK Signaling Pathway

The canonical ALK signaling pathway involves the activation of several key downstream cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Constitutive activation of ALK, often through chromosomal rearrangements like the EML4-ALK fusion, leads to uncontrolled cell growth, proliferation, and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1: Simplified ALK signaling pathway.

Kinase Inhibition Profile

This compound: Limited data is available on the broader kinase selectivity of this compound. The available information focuses on its high potency against ALK and a few other kinases.

Brigatinib: Brigatinib is a potent inhibitor of ALK and also demonstrates activity against ROS1, FLT3, and certain EGFR mutations.[7][8] It is notably less active against MET, which differentiates it from crizotinib.[7]

Preclinical Data: A Comparative Overview

A direct comparison of the preclinical efficacy of this compound and brigatinib is hampered by the lack of comprehensive published data for this compound. The following tables summarize the available information for both compounds.

In Vitro Potency

Table 1: In Vitro Cellular Activity of this compound

Cell LineTarget Fusion/MutationIC50 (nM)Reference
Ba/F3-EML4-ALKEML4-ALK<0.2[1]
KM12TPM3-TRKA<0.2[1]
KG-1OP2-FGFR10.2[1]

Table 2: In Vitro Kinase and Cellular Activity of Brigatinib

Target Kinase/Cell LineIC50 (nM) - Kinase AssayIC50 (nM) - Cellular AssayReference
ALK0.614[7]
ROS11.518[7]
FLT31.5158[7]
EGFR (L858R)2.1489[7]
IGF-1R140148[7]
Activity Against Resistance Mutations

A critical aspect of next-generation ALK inhibitors is their ability to overcome resistance mutations that arise during prior therapies.

This compound: There is currently no publicly available data on the activity of this compound against a panel of known ALK resistance mutations.

Brigatinib: Brigatinib has demonstrated potent activity against a wide range of crizotinib-resistant ALK mutations.[8] Notably, it is one of the few inhibitors with significant activity against the highly resistant G1202R mutation.[7]

Table 3: Cellular IC50 Values (nM) of Brigatinib Against Various ALK Resistance Mutations

ALK MutationIC50 (nM)Reference
L1196M39[9]
G1269A27[9]
C1156Y21[9]
I1171T104[9]
G1202R184[4]
In Vivo Efficacy

This compound: No in vivo efficacy data for this compound from xenograft models or other preclinical animal studies is publicly available.

Brigatinib: Brigatinib has demonstrated significant anti-tumor activity in various in vivo models, including those with intracranial tumors, highlighting its ability to penetrate the blood-brain barrier.[7] In mouse xenograft models, brigatinib has shown dose-dependent inhibition of tumor growth and prolonged survival.[3]

Clinical Data: Brigatinib

As this compound has not entered clinical trials, this section focuses on the extensive clinical data available for brigatinib.

Table 4: Summary of Key Clinical Trial Results for Brigatinib

TrialPatient PopulationTreatment Arm(s)ORR (%)Median PFS (months)Reference
ALTACrizotinib-refractory ALK+ NSCLCBrigatinib 90mg QD (Arm A)519.2[10]
Brigatinib 180mg QD (with 90mg lead-in) (Arm B)5516.7[10]
ALTA-1LALK inhibitor-naïve ALK+ NSCLCBrigatinib 180mg QD (with 90mg lead-in)7424.0[11][12]
Crizotinib 250mg BID6211.0[12]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments in the evaluation of ALK inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Prepare serial dilutions of test compound Mix Mix compound, enzyme, and substrate in wells Compound->Mix Enzyme Prepare ALK enzyme and substrate solution Enzyme->Mix Incubate1 Pre-incubate Mix->Incubate1 Add_ATP Add ATP to initiate kinase reaction Incubate1->Add_ATP Incubate2 Incubate at 37°C Add_ATP->Incubate2 Stop Stop reaction Incubate2->Stop Detect Detect phosphorylation (e.g., luminescence, fluorescence) Stop->Detect Analyze Analyze data and calculate IC50 Detect->Analyze

Figure 2: General workflow for an in vitro kinase assay.

Protocol:

  • Reagents and Materials: Recombinant ALK enzyme, kinase buffer, ATP, substrate (e.g., a generic tyrosine kinase substrate peptide), test compounds (this compound, brigatinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, add the ALK enzyme, substrate, and diluted test compounds to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time.

    • Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection method.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

Cell Viability Assay

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Protocol:

  • Reagents and Materials: ALK-positive cancer cell lines (e.g., H3122, STE-1), cell culture medium, test compounds, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.

Xenograft_Workflow start Start implant Implant human tumor cells subcutaneously into mice start->implant measure Allow tumors to grow to a palpable size implant->measure randomize Randomize mice into treatment groups measure->randomize treat Administer test compounds (e.g., oral gavage) randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Continue treatment until predefined endpoint monitor->endpoint analyze Analyze tumor growth inhibition and survival data endpoint->analyze end End analyze->end

Figure 3: Workflow for a tumor xenograft study.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Inject ALK-positive human cancer cells subcutaneously into the flanks of the mice.

    • Once tumors reach a certain volume, randomize the mice into treatment and control groups.

    • Administer the test compounds and vehicle control to the respective groups daily via a suitable route (e.g., oral gavage).

    • Measure tumor volumes and body weights regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Evaluate the treatment's efficacy based on tumor growth inhibition and survival rates.

Conclusion and Future Directions

Brigatinib is a well-characterized, potent, second-generation ALK inhibitor with proven clinical efficacy in both treatment-naïve and previously treated ALK-positive NSCLC patients. Its broad activity against ALK resistance mutations and its ability to penetrate the central nervous system make it a valuable therapeutic option.

This compound, based on the limited available data, appears to be a highly potent ALK inhibitor in vitro. However, a comprehensive understanding of its therapeutic potential is severely limited by the lack of publicly available data on its selectivity, resistance profile, pharmacokinetic properties, and in vivo efficacy. To enable a meaningful comparison with established drugs like brigatinib and to assess its potential for clinical development, further preclinical studies are essential. Future research on this compound should focus on:

  • A comprehensive kinase selectivity panel to understand its off-target effects.

  • Evaluation against a broad panel of clinically relevant ALK resistance mutations.

  • In vivo efficacy studies in various xenograft models, including intracranial models.

  • Detailed pharmacokinetic and pharmacodynamic studies.

Without such data, this compound remains a tool compound with demonstrated potency, while brigatinib stands as a clinically validated therapeutic agent for patients with ALK-driven malignancies.

References

A Comparative Guide to the Therapeutic Index of ALK Inhibitors: Assessing Alk-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Anaplastic Lymphoma Kinase (ALK) inhibitor Alk-IN-9 against several FDA-approved alternatives. The primary focus is on assessing the therapeutic index, a critical measure of a drug's safety and efficacy. The therapeutic index (TI) quantifies the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity.[1][2][3][4] A higher TI indicates a wider margin of safety.[2]

Given that this compound is a research compound, publicly available in vivo toxicology data is limited. Therefore, this guide assesses its potential therapeutic index by comparing its high in vitro potency with the comprehensive preclinical and clinical data of established ALK inhibitors: Ceritinib, Alectinib, Brigatinib, and Lorlatinib.

Comparative Analysis of ALK Inhibitors

The following table summarizes the key efficacy and toxicity parameters for this compound and its comparators. Efficacy is primarily represented by the half-maximal inhibitory concentration (IC50) against ALK-positive cancer cells, while the toxicity profile is a summary of key findings from preclinical and clinical studies.

CompoundGenerationTarget(s)In Vitro Efficacy (IC50)Toxicity Profile (Preclinical & Clinical Summary)
This compound PreclinicalALK<0.2 nM (Ba/F3-EML4-ALK)Toxicity data not publicly available. Preclinical toxicology studies are required to establish a safety profile.
Ceritinib 2ndALK, ROS1, IGF-1R0.15 nMPreclinical: Target organ toxicities in pancreas, bile ducts, GI tract, and liver in rats and primates.[5] Clinical: High incidence of GI toxicity (diarrhea, nausea, vomiting).[5][6] Hepatotoxicity is common, with ~30% of patients experiencing elevated liver transaminases.[7]
Alectinib 2ndALK, RET1.9 nMPreclinical: Embryo-fetal toxicity observed in animal studies.[8] Clinical: Generally better tolerated than 1st-gen inhibitors. Key toxicities include hepatotoxicity (though often less severe than ceritinib), myalgia, edema, and constipation.[9] Interstitial Lung Disease (ILD)/Pneumonitis is a serious but less common risk.[10]
Brigatinib 2ndALK, ROS1, EGFR~10 nM (Native ALK)Preclinical: Potent pan-ALK mutant activity.[11] Embryofetal toxicity noted in rats.[12] Clinical: Early-onset (within 7 days) ILD/pneumonitis is a notable risk.[13] Other common adverse events include GI issues, fatigue, and hypertension.[13]
Lorlatinib 3rdALK, ROS1~1 nM (Wild-Type ALK)Preclinical: Reversible effects on male reproductive organs in rats and dogs; hyperplasia of bile ducts in liver.[14] Clinical: CNS effects (cognitive and mood changes) and hyperlipidemia (hypercholesterolemia, hypertriglyceridemia) are hallmark toxicities.[15][16] Hepatotoxicity can be severe when co-administered with strong CYP3A inducers.[17]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating compounds like this compound, the following diagrams illustrate the EML4-ALK signaling pathway and a standard workflow for therapeutic index assessment.

EML4_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK (Constitutively Active) JAK JAK EML4_ALK->JAK Activates RAS RAS EML4_ALK->RAS Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P MEK MEK RAS->MEK ERK ERK MEK->ERK Phosphorylates ERK_P p-ERK ERK->ERK_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes & Translocates Gene Gene Transcription ERK_P->Gene Activates Transcription Factors STAT3_dimer->Gene Outcome Cell Proliferation & Survival Gene->Outcome Inhibitor ALK Inhibitor (e.g., this compound) Inhibitor->EML4_ALK

Caption: EML4-ALK Signaling and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment efficacy_vitro Efficacy Testing (IC50 in Cancer Cells) ti_vitro Calculate In Vitro TI (CC50 / IC50) efficacy_vitro->ti_vitro toxicity_vitro Cytotoxicity Testing (CC50 in Normal Cells) toxicity_vitro->ti_vitro efficacy_vivo Efficacy Studies (ED50 in Animal Models) ti_vitro->efficacy_vivo Proceed if promising toxicity_vivo Toxicology Studies (LD50 / MTD) ti_vitro->toxicity_vivo Proceed if promising ti_vivo Calculate In Vivo TI (LD50 / ED50) efficacy_vivo->ti_vivo toxicity_vivo->ti_vivo assessment Overall Therapeutic Index Assessment ti_vivo->assessment

Caption: Workflow for Therapeutic Index Assessment.

Experimental Protocols

Detailed below are standardized methodologies for the key experiments required to determine the therapeutic index of a kinase inhibitor like this compound.

I. In Vitro Efficacy: IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell proliferation) by 50%.

  • Objective: To determine the potency of this compound against an ALK-dependent cancer cell line.

  • Principle: An ALK-positive cell line (e.g., H3122, which harbors the EML4-ALK fusion) is cultured in the presence of varying concentrations of the inhibitor. Cell viability is measured after a set incubation period, and the IC50 is calculated from the resulting dose-response curve.

  • Methodology:

    • Cell Culture: Culture H3122 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

    • Cell Seeding: Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 1 µM) in culture medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Treatment: Add the diluted compounds to the appropriate wells and incubate for 72 hours.

    • Viability Assay: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

II. In Vitro Cytotoxicity: CC50 Determination

The CC50 (half-maximal cytotoxic concentration) is determined to assess the compound's toxicity against non-cancerous cells, providing a measure of selectivity.

  • Objective: To determine the general cytotoxicity of this compound on a normal, non-target cell line.

  • Principle: The protocol is identical to the IC50 determination, but a non-cancerous cell line (e.g., human fibroblasts or an immortalized normal epithelial cell line) is used.

  • Methodology: Follow the same steps as the IC50 protocol, substituting the cancer cell line with a normal cell line. The resulting CC50 value indicates the concentration at which the compound is toxic to normal cells.

  • In Vitro TI Calculation: The in vitro therapeutic index is calculated as: TI = CC50 / IC50 . A higher ratio indicates greater selectivity for cancer cells.

III. In Vivo Acute Toxicity: LD50 Determination

The LD50 (median lethal dose) is the dose of a substance required to kill 50% of a test population. It is a standard measure of acute toxicity.[18][19]

  • Objective: To determine the acute toxicity and LD50 of a compound in an animal model.

  • Principle: Groups of animals (typically rodents) are administered single, escalating doses of the compound. Mortality and clinical signs of toxicity are observed over a defined period (e.g., 14 days).[19][20]

  • Methodology:

    • Animal Model: Use healthy, young adult mice or rats of a single strain, separated by sex.

    • Dose Groups: Establish several dose groups (e.g., 5 groups) with a sufficient number of animals per group (e.g., 5-10). Doses should be selected to span a range expected to cause 0% to 100% mortality.

    • Administration: Administer the compound via a clinically relevant route (e.g., oral gavage or intravenous injection) as a single dose.

    • Observation: Observe animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, respiratory distress) and mortality at regular intervals for 14 days.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify potential target organs of toxicity.

    • Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value from the mortality data.

Conclusion

This compound demonstrates exceptional in vitro potency, surpassing that of several clinically approved second and third-generation ALK inhibitors. However, its therapeutic potential cannot be fully assessed without comprehensive toxicology data. The established ALK inhibitors, while effective, each possess distinct toxicity profiles—including gastrointestinal distress, hepatotoxicity, and CNS effects—that define their therapeutic window and require careful patient monitoring. For this compound to advance as a viable clinical candidate, rigorous preclinical safety and toxicology studies are imperative to determine its selectivity, identify potential liabilities, and ultimately establish its therapeutic index.

References

Comparative Efficacy of ALK Inhibitors: A Cross-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

While specific cross-laboratory validation data for a compound designated "Alk-IN-9" is not publicly available, a comprehensive analysis of established Anaplastic Lymphoma Kinase (ALK) inhibitors provides a framework for understanding how the activity of such a compound would be evaluated and compared. This guide outlines the performance of prominent ALK inhibitors, details the experimental methodologies for their assessment, and visualizes the underlying biological pathways and experimental workflows.

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-positive malignancies.[4][5] This guide provides a comparative overview of different generations of ALK inhibitors, their efficacy, and the methodologies used to validate their activity.

Performance of ALK Tyrosine Kinase Inhibitors

The clinical efficacy of ALK inhibitors is typically evaluated based on metrics such as Progression-Free Survival (PFS) and Overall Response Rate (ORR). Newer generation inhibitors have generally shown improved efficacy and central nervous system (CNS) penetration compared to the first-generation inhibitor, crizotinib.[4][5]

ALK InhibitorGenerationMedian PFS (First-Line Treatment for ALK+ NSCLC)Overall Response Rate (ORR)Key Characteristics
Crizotinib First10.9 - 14.6 months57% - 89.3%First FDA-approved ALK inhibitor; also inhibits MET and ROS1.[1][3][4][5]
Ceritinib Second~16.6 months~72%Developed to overcome crizotinib resistance.[4][5]
Alectinib Second~34.8 months~83%High CNS activity; effective against some crizotinib resistance mutations.[4][5][6]
Brigatinib Second~24 months~71%Broad activity against ALK resistance mutations.[4][5][6]
Ensartinib Second~25.8 months~74%Approved for the Chinese population.[4]
Lorlatinib ThirdNot Reached (at 5-year follow-up)~78%Designed to overcome resistance to second-generation inhibitors and has high CNS penetration.[4][5][6]

Experimental Protocols for Assessing ALK Inhibitor Activity

The identification of ALK rearrangements and the assessment of inhibitor efficacy rely on a variety of well-established laboratory techniques.

Detection of ALK Gene Rearrangements

Accurate detection of ALK gene fusions is crucial for patient selection.[7] The primary methods include:

  • Immunohistochemistry (IHC): Utilizes antibodies (e.g., D5F3) to detect the overexpression of the ALK protein. It is a rapid and widely used screening method.[3][7][8]

  • Fluorescence In Situ Hybridization (FISH): Employs fluorescently labeled DNA probes to detect chromosomal breaks and rearrangements at the ALK locus. It has long been considered a gold standard for confirming ALK status.[3][7][8][9]

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Detects specific ALK fusion transcripts. It is highly sensitive but can only identify known fusion partners.[7][8]

  • Next-Generation Sequencing (NGS): Can identify both known and novel ALK fusion partners at the DNA or RNA level, providing comprehensive genomic information.[10]

In Vitro and In Vivo Efficacy Studies

The activity of ALK inhibitors is characterized through a series of preclinical experiments:

  • Cell-Based Assays: Cancer cell lines harboring ALK fusions (e.g., H3122, H2228) are used to determine the inhibitor's potency (IC50) in suppressing cell proliferation and ALK phosphorylation.[11][12]

  • Biochemical Assays: Purified ALK kinase domain is used to measure the direct inhibitory activity of the compound on the enzyme.

  • Animal Models: Xenograft models, where human ALK-positive tumor cells are implanted in immunocompromised mice, are used to evaluate the in vivo efficacy of the inhibitor in reducing tumor growth.[12]

Visualizing ALK Signaling and Experimental Workflows

Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental processes involved in ALK inhibitor research.

ALK_Signaling_Pathway ALK Signaling Pathway and Inhibition Ligand ALK Ligand (e.g., FAM150A/B) ALK_WT Wild-Type ALK Receptor Ligand->ALK_WT Binds to Dimerization Dimerization & Autophosphorylation ALK_WT->Dimerization Activates ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) ALK_Fusion->Dimerization Constitutively Active PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MEK/ERK Pathway Dimerization->RAS_MAPK JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Cell_Outcomes Cell Proliferation, Survival, & Growth PI3K_AKT->Cell_Outcomes RAS_MAPK->Cell_Outcomes JAK_STAT->Cell_Outcomes ALK_Inhibitor ALK Inhibitor (e.g., this compound) ALK_Inhibitor->Dimerization Blocks ATP Binding Site

Caption: ALK signaling pathway and mechanism of ALK inhibitors.

Cross_Validation_Workflow Cross-Laboratory Validation Workflow for ALK Inhibitors cluster_lab1 Laboratory A cluster_lab2 Laboratory B cluster_lab3 Laboratory C A1 Synthesize/Acquire This compound A2 In Vitro Assays (IC50, Phospho-ALK) A1->A2 A3 In Vivo Xenograft Studies A2->A3 A4 Data Analysis A A3->A4 Comparative_Analysis Comparative Analysis & Reproducibility Assessment A4->Comparative_Analysis B1 Synthesize/Acquire This compound B2 In Vitro Assays (IC50, Phospho-ALK) B1->B2 B3 In Vivo Xenograft Studies B2->B3 B4 Data Analysis B B3->B4 B4->Comparative_Analysis C1 Synthesize/Acquire This compound C2 In Vitro Assays (IC50, Phospho-ALK) C1->C2 C3 In Vivo Xenograft Studies C2->C3 C4 Data Analysis C C3->C4 C4->Comparative_Analysis Central_QC Central Quality Control (Standardized Protocols, Reagents, Cell Lines) Central_QC->A1 Central_QC->B1 Central_QC->C1

Caption: Workflow for cross-laboratory validation of an ALK inhibitor.

References

Safety Operating Guide

Proper Disposal Procedures for Alk-IN-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for a compound explicitly named "Alk-IN-9" could not be located in the available resources. The following disposal procedures are based on general best practices for the safe handling and disposal of potentially hazardous research chemicals and draw upon information from the safety data sheet for the related compound, ALK-IN-1 (AP26113-analog), as well as general guidance for alkaline and chemical waste. Researchers must consult their institution's specific waste disposal protocols and the chemical's specific SDS if available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE):

Based on the handling requirements for similar laboratory chemicals, the following PPE is recommended:

Protective EquipmentSpecifications
Eye Protection Safety glasses or goggles. A face shield may be necessary for larger quantities.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene, or natural rubber).[1]
Body Protection Laboratory coat. A rubber apron and boots may be required for handling large spills.[1]
Respiratory Protection A NIOSH-approved respirator may be warranted depending on the scale of the operation and ventilation.[2]

Emergency Procedures in Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[2]

  • Ingestion: Do not induce vomiting unless directed by medical personnel. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is essential for laboratory safety and environmental protection. The following steps provide a general framework for the disposal of a research chemical like this compound.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The composition of the waste will dictate the appropriate disposal route.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously. For instance, alkaline materials should be stored away from strong acids.[1]

Step 2: Waste Containment and Labeling

  • Select Appropriate Containers: Use chemically resistant containers for waste collection. Ensure the containers are in good condition and have secure lids. For liquid waste, carboys are often used.

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "this compound waste"), the primary hazards (e.g., "Corrosive," "Toxic"), and the accumulation start date.

Step 3: On-Site Neutralization (If Applicable and Permitted)

For some alkaline waste, on-site neutralization may be an option, but this should only be performed by trained personnel and in accordance with institutional guidelines. This process typically involves slowly adding a weak acid to the alkaline solution while monitoring the pH. Due to the potential for hazardous reactions, this step is not recommended without specific protocols and safety measures in place.

Step 4: Arranging for Professional Disposal

  • Contact Your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for chemical waste disposal. They will provide specific instructions and arrange for the pickup of your hazardous waste.

  • Store Waste Appropriately: While awaiting pickup, store the labeled waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent and nature of the spill. For large or highly hazardous spills, contact your institution's emergency response team immediately.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1]

  • Clean the Spill: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.

start Start: this compound Waste Generated characterize Characterize Waste (Pure, Solution, Mixture) start->characterize segregate Segregate from Incompatible Waste characterize->segregate contain Contain in Labeled, Approved Waste Container segregate->contain spill Spill Occurs contain->spill Handle with Care spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes store Store in Designated Waste Accumulation Area spill->store No spill_procedure->contain contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Waste Disposed by Professionals contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Alk-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Alk-IN-9 is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, spill response, and a clear disposal plan to foster a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the safety data sheet for a structurally similar compound, ALK-IN-1, and established guidelines for handling potent kinase inhibitors and hazardous chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE.[1][2][3][4][5][6]

Area of Protection Required Equipment Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or Goggles, Face shieldA face shield should be worn in addition to safety glasses or goggles, especially when there is a risk of splashing.
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile), Disposable lab coat or gownDouble gloving is recommended. Ensure gloves are compatible with the solvents being used. Gowns should be impermeable and have long sleeves with tight-fitting cuffs.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles.[2]
Foot Protection Closed-toe shoesShoes should be made of a material that offers protection against spills.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7][8][9][10]

Waste Type Disposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container that is clearly labeled.
Contaminated PPE (e.g., gloves, gown) Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.
Solutions Containing this compound Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

Spill Response Workflow

In the event of a spill, a systematic and calm response is essential to mitigate risks. The following diagram outlines the logical workflow for handling an this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow A Assess the Spill (Size and Location) B Evacuate the Immediate Area A->B Immediate Action C Alert Supervisor and Safety Officer B->C D Don Appropriate PPE C->D E Contain the Spill (Use absorbent pads/granules) D->E Preparation F Clean the Spill Area (Work from outside in) E->F Cleanup Process G Decontaminate the Area (Use appropriate cleaning agent) F->G H Collect and Dispose of all Contaminated Materials as Hazardous Waste G->H I Document the Incident H->I Final Steps

Caption: Logical workflow for a safe and effective response to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.